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  • Product: 2-Methyl-L-serine
  • CAS: 16820-18-1; 5424-29-3

Core Science & Biosynthesis

Foundational

Physicochemical characteristics of 2-Methyl-L-serine

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-L-serine Abstract 2-Methyl-L-serine is a non-proteinogenic, chiral α-amino acid distinguished by a methyl group substitution at the α-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-L-serine

Abstract

2-Methyl-L-serine is a non-proteinogenic, chiral α-amino acid distinguished by a methyl group substitution at the α-carbon of the L-serine backbone. This modification imparts significant conformational rigidity and enhanced stability against enzymatic degradation and racemization, making it a valuable building block for medicinal chemists and a unique tool for biochemical research. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Methyl-L-serine, designed for researchers, scientists, and drug development professionals. We will delve into its structural properties, thermodynamic behavior, solubility, ionization constants, and spectroscopic profile. The narrative emphasizes the causality behind experimental choices and provides validated protocols for characterization, ensuring a foundation of scientific integrity for its application in advanced research.

Introduction

Overview of 2-Methyl-L-serine

As a derivative of the non-essential amino acid L-serine, 2-Methyl-L-serine (IUPAC: (2S)-2-amino-3-hydroxy-2-methylpropanoic acid) occupies a unique chemical space.[1][2][3] The introduction of a methyl group onto the α-carbon, the stereocenter, fundamentally alters its properties compared to its proteinogenic parent. This substitution sterically hinders rotation around the α-carbon, creating a conformationally constrained analogue. This rigidity is highly sought after in peptide synthesis, as it can be used to induce specific secondary structures or to create peptides with increased resistance to proteolysis.

Importance in Research and Drug Development

The unique structural features of 2-Methyl-L-serine make it a significant molecule in several scientific domains:

  • Medicinal Chemistry: It serves as a chiral building block for the synthesis of complex α-methyl α-amino acids and peptidomimetics with enhanced stability.[4][5]

  • Neuroscience: L-serine is a precursor to D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[6][7] 2-Methyl-L-serine is investigated for its potential to modulate this pathway and may act as a competitive inhibitor for enzymes like Serine Hydroxymethyltransferase (SHMT).[8]

  • Metabolic Research: As a stable analogue, it can be used to probe metabolic pathways involving serine without being readily catabolized, offering a clearer picture of enzymatic interactions and flux.[8][9]

Core Physicochemical Properties

The fundamental properties of 2-Methyl-L-serine are summarized below. These values form the basis for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-3-hydroxy-2-methylpropanoic acid[1][2]
CAS Number 16820-18-1[2][5][8]
Molecular Formula C₄H₉NO₃[5][8][10]
Molecular Weight 119.12 g/mol [5][8][10][11]
Appearance White crystalline powder[2][3]
Melting Point 286–288 °C[2][3][8]
Solubility Soluble in water; slightly soluble in DMSO[2][3][8][12]
Optical Rotation [α]D²⁵ +2.3° to +4.3° (c=5, in 6 N HCl)[3][8][13]
pKa (Predicted) ~2.2 (Carboxyl), ~9.2 (Amino)[3][14]
LogP (Predicted) -1.23 to -3.9[1][3][11]

Structural and Stereochemical Characteristics

Molecular Structure

2-Methyl-L-serine is defined by its four key components attached to the central α-carbon: an amino group (-NH₂), a carboxyl group (-COOH), a hydroxymethyl group (-CH₂OH), and a methyl group (-CH₃). The presence of the α-methyl group in addition to the β-hydroxyl group provides two potential sites for derivatization and creates a more sterically crowded environment than L-serine.

Stereochemistry and Optical Activity

The "L" designation refers to the (S)-configuration at the α-carbon stereocenter.[1][5] Enantiomeric purity is paramount, as the D-enantiomer will exhibit opposite optical rotation and may have vastly different biological activity due to the stereoselectivity of enzymes and receptors.[8]

Protocol 3.1: Determination of Optical Rotation by Polarimetry

This protocol validates the stereochemical identity and enantiomeric purity of a sample.

  • Preparation: Accurately weigh approximately 500 mg of 2-Methyl-L-serine and dissolve it in a 10 mL volumetric flask using 6 N Hydrochloric Acid (HCl). The use of a strong acid ensures that both the amine and carboxyl groups are fully protonated, providing a consistent ionic form for measurement.

  • Instrument Setup: Calibrate the polarimeter using a blank (6 N HCl) at a wavelength of 589 nm (Sodium D-line). Ensure the sample cell is clean and has a known path length (e.g., 1 dm).

  • Measurement: Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path. Record the optical rotation at a constant temperature, typically 25°C.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Validation: The result should fall within the established range (e.g., +2.3° to +4.3°).[13] A value near zero would suggest a racemic mixture, while a negative value would indicate the presence of the D-enantiomer.

Thermodynamic and Solubility Properties

Melting Point and Thermal Stability

The high melting point of 286–288 °C is indicative of a stable crystalline lattice structure held together by strong intermolecular hydrogen bonds between the amino, carboxyl, and hydroxyl groups.[2][8] It is crucial to distinguish this from the racemic (DL) form, which has a reported decomposition point of 243°C.[8] This significant difference arises because the packing of enantiomerically pure crystals differs from that of a racemic mixture, leading to variations in lattice energy.[15]

Protocol 4.1: Melting Point Determination via Capillary Method
  • Sample Preparation: Load a small amount of finely powdered, dry 2-Methyl-L-serine into a capillary tube, tapping gently to create a packed column of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (≤ 2°C) is indicative of high purity.

Solubility Profile

2-Methyl-L-serine is classified as soluble in water and slightly soluble in organic solvents like DMSO.[2][8][12] Its high polarity, derived from its three hydrophilic functional groups, governs this behavior. A fascinating property of serine, which likely extends to this derivative, is the dramatically lower solubility of the racemic DL-mixture compared to the pure L- or D-enantiomers. This is because D- and L-molecules can form a unique, more stable hydrogen-bonding network in the crystal lattice, making it harder for solvent molecules to break the lattice apart.[15]

Protocol 4.2: Equilibrium Solubility Measurement (Shake-Flask Method)

This method determines the maximum concentration of the compound that can be dissolved in a specific solvent at a set temperature.

  • Preparation: Add an excess amount of 2-Methyl-L-serine to a known volume of the solvent (e.g., deionized water) in a sealed vial. The excess solid is necessary to ensure saturation is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection: After agitation, allow the suspension to settle. Carefully extract an aliquot of the supernatant, and immediately filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or quantitative NMR.

G cluster_0 Physicochemical Characterization Workflow A Sample Acquisition (2-Methyl-L-serine) B Structural Verification (NMR, MS, IR) A->B C Purity & Identity (Melting Point) A->C D Stereochemistry (Optical Rotation) A->D E Solubility Profile (Shake-Flask) A->E F Ionization Properties (pKa Titration) A->F B->C Confirms Structure C->D Implies Purity D->E Defines Enantiomer

Caption: Predominant ionization states of 2-Methyl-L-serine across different pH ranges.

Protocol 5.1: Potentiometric Titration for pKa Determination
  • Solution Preparation: Prepare a solution of 2-Methyl-L-serine of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a jacketed beaker to maintain a constant temperature (25°C) and stir gently.

  • Acidic Titration: First, acidify the solution to ~pH 1.5 with a strong acid (e.g., 0.1 M HCl).

  • Basic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the two buffer regions (half-equivalence points) on the titration curve. The first pKa (carboxyl group) and second pKa (amino group) can be determined from this plot.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a hydrophobic (octanol) and hydrophilic (water) phase. Predicted LogP values for 2-Methyl-L-serine range from -1.23 to -3.9, indicating it is a highly hydrophilic (water-loving) molecule. [1][3][11]This is expected due to the presence of three polar functional groups capable of hydrogen bonding with water. This high hydrophilicity suggests low passive diffusion across biological membranes and likely requires active transport mechanisms for cellular uptake.

Spectroscopic and Structural Analysis

A combination of spectroscopic techniques is required for unambiguous structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the presence of the different proton environments (methyl, hydroxymethyl, and amine protons). ¹³C NMR will identify the four distinct carbon atoms, including the quaternary α-carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula C₄H₉NO₃. [8]Fragmentation patterns can further support the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups: a broad O-H stretch (from both the alcohol and carboxylic acid), N-H stretches from the amine, and a strong C=O stretch from the carboxyl group. [13]

Protocol 6.1: General Protocol for Structural Verification by NMR
  • Sample Preparation: Dissolve 5-10 mg of 2-Methyl-L-serine in a suitable deuterated solvent (e.g., D₂O with a pH adjustment or DMSO-d₆). D₂O is often preferred for its ability to exchange with labile -OH and -NH protons, which can simplify the spectrum.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • ¹H NMR: Integrate the signals to confirm the proton ratio (3H for -CH₃, 2H for -CH₂OH).

    • ¹³C NMR: Confirm the presence of four carbon signals.

    • 2D NMR: Use correlation spectra to confirm the connectivity between protons and carbons, providing definitive structural proof.

  • Purity Assessment: The absence of significant impurity signals in the ¹H spectrum provides a measure of the sample's purity.

Conclusion

2-Methyl-L-serine is a chiral building block with a well-defined set of physicochemical properties that are critical to its application in research and development. Its high melting point and stable crystalline structure speak to its solid-state stability, while its high hydrophilicity and zwitterionic nature govern its behavior in aqueous systems. The presence of the α-methyl group provides conformational constraint and metabolic stability, making it an invaluable tool for designing novel peptides and probing biological systems. A thorough understanding and validation of these core characteristics, using the protocols outlined in this guide, are essential for unlocking its full potential in the fields of medicinal chemistry, neuropharmacology, and beyond.

References

  • 2-Methylserine. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • 2-Methylserine | C4H9NO3 | CID 94309. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 21, 2026, from [Link]

  • 2-Methyl-L-serine | C4H9NO3 | CID 7000050. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • 2-METHYL-L-SERINE. (n.d.). precisionFDA. Retrieved March 21, 2026, from [Link]

  • Preparation of methyl ester of L-serine. (2019). ResearchGate. Retrieved March 21, 2026, from [Link]

  • L-Serine, 2TMS derivative. (n.d.). NIST WebBook. Retrieved March 21, 2026, from [Link]

  • 2-methyl-L-serine (CHEBI:74819). (n.d.). EMBL-EBI. Retrieved March 21, 2026, from [Link]

  • Serine. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. (2021). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • L-serine: Neurological Implications and Therapeutic Potential. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • The role and research progress of serine metabolism in tumor cells. (2025). Frontiers. Retrieved March 21, 2026, from [Link]

  • L-serine: a neglected amino acid with a potential therapeutic role in diabetes. (2019). APMIS. Retrieved March 21, 2026, from [Link]

  • The amino acid L-serine shows efficacy in treating patients with mutations in GRIN genes. (2024). Institut de Recerca Sant Joan de Déu. Retrieved March 21, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Retrieved March 21, 2026, from [Link]

Sources

Exploratory

2-Methyl-L-serine: A Comprehensive Technical Guide on Physicochemical Properties, Metabolic Mechanisms, and Drug Development Applications

Executive Summary The rational design of peptidomimetics and targeted metabolic inhibitors relies heavily on the integration of non-proteinogenic amino acids. 2-Methyl-L-serine is a prime example of such an architectural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics and targeted metabolic inhibitors relies heavily on the integration of non-proteinogenic amino acids. 2-Methyl-L-serine is a prime example of such an architectural building block. Characterized by a methyl group substitution at the alpha-carbon of the serine backbone, this molecule introduces profound steric and electronic effects that alter both its chemical reactivity and biological processing. This whitepaper provides an in-depth technical analysis of 2-Methyl-L-serine, detailing its physicochemical properties, its role as a competitive enzymatic inhibitor, and field-proven protocols for its integration into advanced therapeutics.

Physicochemical Profiling & Structural Causality

The defining feature of 2-Methyl-L-serine is its α -methyl group. In standard L-serine, the α -proton allows for conformational flexibility and serves as a reactive site for racemization and enzymatic cleavage. The substitution of this proton with a methyl group creates a quaternary stereocenter. This seemingly simple modification exerts two critical causal effects:

  • Conformational Restriction: The steric bulk of the methyl group severely restricts the allowable ϕ and ψ dihedral angles of the peptide backbone, forcing the molecule to adopt specific secondary structures (such as α -helices or β -turns) while conferring exceptional resistance to proteolytic degradation.

  • Stereochemical Stability: The absence of an α -proton renders the molecule immune to base-catalyzed racemization during rigorous peptide synthesis conditions.

Quantitative Data: Chemical Identifiers and Properties

The foundational physicochemical properties of 2-Methyl-L-serine and its common synthetic derivatives are summarized below.

Table 1: Core Physicochemical Properties of 2-Methyl-L-serine

PropertyValue
CAS Number 1[1]
Molecular Weight 2[2]
Molecular Formula C₄H₉NO₃
Melting Point 286–288°C[2]
Optical Rotation [α] = +3.3° (in 5 M HCl, 25°C)[2]
PubChem CID 7000050[1]

Table 2: Common Derivatives for Drug Development

DerivativeCAS NumberMolecular WeightPrimary Application
N-Boc-2-methyl-L-serine 3[3]219.24 g/mol Solid-Phase Peptide Synthesis (Boc-SPPS)
2-Methyl-L-serine Methyl Ester HCl 4[4]169.61 g/mol Solution-phase synthesis & structural modification

Biological Mechanisms & Metabolic Targeting

In cellular metabolism, L-serine is the primary one-carbon (1C) donor, fueling nucleotide biosynthesis through the folate cycle. This reaction is catalyzed by Serine Hydroxymethyltransferase (SHMT) , which cleaves L-serine into glycine and transfers a hydroxymethyl group to tetrahydrofolate (THF).2[2]. Because it lacks the essential α -proton, the enzyme cannot perform the requisite retro-aldol cleavage. By occupying the active site, 2-Methyl-L-serine starves the 1C metabolic pool, a mechanism highly relevant in oncology for disrupting cancer cell proliferation. Additionally, 2[2].

SHMT_Pathway L_Serine L-Serine (Natural Substrate) SHMT Serine Hydroxymethyltransferase (SHMT) L_Serine->SHMT Binds & Cleaves Glycine Glycine + 1C Units (Metabolic Pool) SHMT->Glycine Catalyzes Metabolism Nucleotide Synthesis & Cancer Cell Proliferation Glycine->Metabolism Fuels MethylSerine 2-Methyl-L-serine (Competitive Inhibitor) MethylSerine->SHMT Blocks Active Site

SHMT metabolic pathway and competitive inhibition by 2-Methyl-L-serine.

Applications in Advanced Therapeutics

The unique structural properties of 2-Methyl-L-serine have driven its adoption in cutting-edge drug development:

  • Natural Product Synthesis: 2-Methyl-L-serine is a critical motif in complex nonribosomal peptides. For instance,5[5], a linear tetrapeptide isolated from Streptomyces species that exhibits unique biological activities.

  • Immunomodulators (PD-1/PD-L1 Pathway): The structural rigidity imparted by the α -methyl group makes it an excellent scaffold for small-molecule inhibitors of protein-protein interactions.6[6], offering therapeutic potential by restoring exhausted T-cell function in oncology and chronic infections.

Validated Experimental Methodologies

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with N-Boc-2-methyl-L-serine

Causality: The α -methyl group severely shields the electrophilic carbonyl carbon, drastically reducing the coupling rate compared to standard amino acids. Traditional coupling reagents (e.g., HBTU) often fail. This protocol utilizes HATU to form a highly reactive 7-aza-OBt ester, combined with elevated temperatures to overcome the activation energy barrier.

Step-by-Step Workflow:

  • Resin Preparation: Swell PAM resin in Dimethylformamide (DMF) for 30 minutes.

  • Pre-Activation: Dissolve 4.0 equivalents of3[3] and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at 45°C for 2 hours (the extended time and heat are mandatory to compensate for steric bulk).

  • Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser test.

    • Validation Loop: A blue color indicates incomplete coupling (free amines present), mandating a second coupling cycle. A yellow color confirms successful coupling, allowing progression.

  • Cleavage: Treat with anhydrous Trifluoroacetic acid (TFA) and appropriate scavengers to remove the Boc group and cleave the peptide from the resin.

Peptide_Synthesis Boc_MeSer N-Boc-2-methyl-L-serine (Sterically Hindered) Activation Activation (HATU / DIEA) Boc_MeSer->Activation Coupling Solid-Phase Coupling (Extended Time/Temp) Activation->Coupling Validation Validation (Kaiser Test) Coupling->Validation Validation->Coupling If Positive (Blue) (Re-couple) Cleavage Cleavage & Purification (TFA -> HPLC) Validation->Cleavage If Negative (Yellow)

Optimized solid-phase peptide synthesis workflow for sterically hindered amino acids.

Protocol 2: SHMT Competitive Inhibition Assay

Causality: Measuring SHMT activity directly is challenging because the products lack strong chromophores. We utilize a coupled enzyme assay where the product (5,10-methylene-THF) is immediately oxidized by methylenetetrahydrofolate dehydrogenase (MTHFD), producing NADPH. The rate of NADPH production is continuously monitored spectrophotometrically at 340 nm.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4). Add 2 mM L-serine, 0.5 mM THF, 0.5 mM NADP⁺, and an excess of recombinant MTHFD.

  • Inhibitor Titration: Add varying concentrations of 2-Methyl-L-serine (0.1 mM to 10 mM) to separate reaction wells.

  • Initiation: Add recombinant SHMT to initiate the reaction.

  • Kinetic Monitoring: Measure absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.

  • Self-Validation & Analysis: Include a "no SHMT" blank to establish baseline absorbance stability (ensuring THF/NADP⁺ do not spontaneously react). Plot the initial velocities ( v0​ ) against substrate concentration using a Lineweaver-Burk plot. An intersecting pattern on the y-axis mathematically validates the competitive inhibition mechanism.

References

  • Benchchem: Chemical Properties and Mechanism of Action Source: Benchchem URL
  • 2-Methyl-L-serine | C4H9NO3 | CID 7000050 Source: PubChem URL
  • N-Boc-2-methyl-L-serine, 97% Source: Thermo Fisher Scientific URL
  • Source: PubMed Central (PMC)
  • Compounds useful as immunomodulators Source: Justia Patents URL
  • L-Serine, 2-Methyl-, Methyl ester, hydrochloride Source: ChemicalBook URL

Sources

Foundational

Spectroscopic Profiling of 2-Methyl-L-serine: A Comprehensive Technical Guide

Executive Summary 2-Methyl-L-serine (also known as α -methyl-L-serine) is a non-proteinogenic amino acid characterized by the substitution of the α -proton with a methyl group[1]. This structural modification restricts t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-L-serine (also known as α -methyl-L-serine) is a non-proteinogenic amino acid characterized by the substitution of the α -proton with a methyl group[1]. This structural modification restricts the conformational flexibility of the amino acid backbone and renders it highly resistant to enzymatic degradation. In drug development, 2-Methyl-L-serine serves as a critical chiral building block for peptidomimetics and acts as a competitive inhibitor of key metabolic enzymes[2]. This whitepaper provides an in-depth analysis of the spectroscopic properties (NMR, MS, IR) of 2-Methyl-L-serine, detailing the causality behind experimental methodologies and establishing self-validating analytical workflows for researchers.

Structural Grounding & Biological Significance

The introduction of the α -methyl group fundamentally alters the molecule's chemical behavior. By eliminating the α -proton, 2-Methyl-L-serine cannot undergo standard racemization mechanisms, making it a stable chiral center for asymmetric synthesis[3]. Biologically, it functions as a competitive inhibitor of Serine Hydroxymethyltransferase (SHMT), an enzyme responsible for the reversible interconversion of serine and glycine[2]. Because SHMT requires the α -proton for the cleavage of the C β -C α bond, 2-Methyl-L-serine binds to the active site but stalls the catalytic cycle, creating a dead-end complex.

SHMT_Pathway LSer L-Serine (Natural Substrate) SHMT SHMT Enzyme (Active Site) LSer->SHMT Binds AlphaMe 2-Methyl-L-serine (Inhibitor) AlphaMe->SHMT Competes Inhib Dead-End Complex (Catalysis Stalled) AlphaMe->Inhib Trapped Prod Glycine + 5,10-CH2-THF SHMT->Prod Cleavage

Diagram 1: Competitive inhibition of Serine Hydroxymethyltransferase (SHMT) by 2-Methyl-L-serine.

Spectroscopic Data Presentation

The accurate characterization of 2-Methyl-L-serine requires orthogonal spectroscopic techniques. Below is the consolidated quantitative data for Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy[3][4][5].

Table 1: 1 H and 13 C NMR Data (Solvent: D 2​ O, 400 MHz / 100 MHz)
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
1 H1.41Singlet (s)- α -CH 3​
1 H3.65Doublet (d)12.2 β -CH 2​ (Proton A)
1 H3.91Doublet (d)12.2 β -CH 2​ (Proton B)
13 C18.5Quartet (q)- α -CH 3​
13 C62.6Singlet (s)- α -C (Quaternary)
13 C64.8Triplet (t)- β -CH 2​
13 C175.4Singlet (s)-C=O (Carboxyl)

*Note: 13 C multiplicity refers to DEPT/off-resonance splitting patterns. The β -protons are diastereotopic due to the adjacent chiral center, resulting in an AB spin system (two distinct doublets) rather than a simple singlet[3].

Table 2: LC-HRMS Fragmentation Data (ESI, Positive Mode)
Ion Type m/z (Observed)Relative Intensity (%)Assignment
Precursor120.066024.4[M+H] + (Intact protonated molecule)
Fragment102.055617.9[M+H - H 2​ O] +
Fragment74.0606100.0[M+H - H 2​ O - CO] + (Base Peak)

Data derived from Q-TOF mass spectrometry[5].

Table 3: ATR-FTIR Vibrational Data (Solid State)
Wavenumber (cm −1 )Peak Shape & IntensityFunctional GroupVibrational Mode
~3100 - 2800Broad, Strong-NH 3+​ Asymmetric/Symmetric stretching
~2950Sharp, Medium-CH 3​ , -CH 2​ -C-H stretching
~1580Strong-COO Asymmetric stretching
~1400Medium-COO Symmetric stretching
~1050StrongC-OPrimary alcohol C-O stretching

Analytical Workflows & Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each solvent, ionization mode, and sample preparation step is explicitly defined.

Analytical_Workflow A 2-Methyl-L-serine Sample B Sample Preparation (Solubilization & Desalting) A->B C NMR Spectroscopy (D2O, 400 MHz) B->C D2O D Mass Spectrometry (ESI-TOF, Positive Mode) B->D MeOH/H2O E IR Spectroscopy (ATR-FTIR, Solid State) B->E Dry Powder F 1H & 13C Chemical Shifts Diastereotopic Coupling C->F G Precursor [M+H]+ m/z 120.066 D->G H Zwitterionic Vibrational Modes E->H I Data Synthesis & Structural Confirmation F->I G->I H->I

Diagram 2: Analytical workflow for the orthogonal spectroscopic validation of 2-Methyl-L-serine.

Protocol 1: NMR Data Acquisition

Objective: Confirm the carbon skeleton and stereochemical environment.

  • Solvent Selection (Causality): 2-Methyl-L-serine exists as a zwitterion at neutral pH, rendering it highly polar and completely insoluble in standard organic solvents like CDCl 3​ . Therefore, Deuterium Oxide (D 2​ O) must be used[3].

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of D 2​ O. Do not add TMS, as it is insoluble in water; instead, use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference or calibrate to the residual HDO peak ( δ 4.79 ppm).

  • Acquisition: Run 1 H NMR at 400 MHz. The critical validation point is the observation of the AB quartet (or two doublets) around δ 3.65 and 3.91 ppm. This splitting ( J = 12.2 Hz) is caused by the diastereotopic nature of the β -protons adjacent to the chiral α -carbon[3].

Protocol 2: LC-HRMS Analysis

Objective: Verify exact mass and structural fragments.

  • Ionization Mode (Causality): The presence of the primary aliphatic amine makes the molecule highly basic. Electrospray Ionization in Positive mode (ESI+) is chosen because the amine readily accepts a proton to form a stable [M+H] + ion[5].

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column. Causality: Standard C18 reversed-phase columns will fail to retain this highly polar, low-molecular-weight amino acid, causing it to elute in the void volume.

  • Fragmentation: Apply a collision energy ramp (e.g., 5-45 V). The self-validating fragmentation pathway involves the sequential loss of water (-18 Da, yielding m/z 102.05) and carbon monoxide (-28 Da, yielding the base peak at m/z 74.06)[5].

Protocol 3: ATR-FTIR Spectroscopy

Objective: Identify functional groups and zwitterionic state.

  • Method Selection (Causality): Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. KBr is hygroscopic and absorbs moisture, which creates a broad O-H stretch that masks the critical -NH 3+​ and primary alcohol -OH stretching bands of the amino acid.

  • Acquisition: Place the dry, solid powder directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Validation: Ensure the absence of a sharp C=O stretch at ~1700 cm −1 . Instead, look for the strong asymmetric -COO stretch at ~1580 cm −1 , which confirms the molecule is in its zwitterionic state in the solid crystal lattice.

References

  • Benchchem.2-Methyl-L-serine | 16820-18-1; 5424-29-3.
  • National Institutes of Health (NIH) / PubChem.2-Methyl-L-serine | C4H9NO3 | CID 7000050.
  • National Institutes of Health (NIH) / PubChem.2-Methyl-D-serine | C4H9NO3 | CID 439656.
  • American Chemical Society (ACS).Complementary Syntheses of N,O-Protected-(S)-2-methylserine on a Multikilogram Scale.
  • ResearchGate.l-Threonine aldolase, serine hydroxymethyltransferase and fungal alanine racemase: A subgroup of strictly related enzymes specialized for different functions.

Sources

Exploratory

Engineering Molecular Stability: The Mechanistic Function of the α-Methyl Group in 2-Methyl-L-Serine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of rational drug design and peptide engineering, the incorpo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of rational drug design and peptide engineering, the incorporation of non-proteinogenic amino acids is a highly effective strategy to overcome the pharmacokinetic limitations of native peptides. 2-Methyl-L-serine (α-methylserine) is a prime example of this approach[1]. By substituting the labile α-proton of L-serine with a methyl group, researchers fundamentally alter the molecule's steric profile and electronic reactivity.

As application scientists, we leverage this single methyl group to achieve two primary objectives: (1) the targeted inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes , and (2) the rigidification of peptide backbones to confer absolute resistance to proteolytic degradation [2]. This whitepaper dissects the causality behind these functions, providing the theoretical framework and self-validating experimental protocols necessary to deploy 2-Methyl-L-serine in modern therapeutic development.

Chemical Causality: The Power of the Quaternary α-Carbon

The functional divergence between L-serine and 2-Methyl-L-serine originates entirely at the C2 (α) position. Native L-serine possesses an α-proton that is critical for both enzymatic processing and backbone flexibility. The substitution of this proton with a methyl group creates a quaternary carbon center, introducing profound mechanistic consequences.

Disruption of PLP-Dependent Enzyme Catalysis

Pyridoxal 5'-phosphate (PLP) is a versatile cofactor used by enzymes such as Serine Hydroxymethyltransferase (SHMT) to catalyze transaminations, racemizations, and retro-aldol cleavages[3]. The canonical catalytic cycle requires the amino acid substrate to form an external aldimine (Schiff base) with PLP. Crucially, the enzyme must then abstract the α-proton to generate a resonance-stabilized quinonoid intermediate[4].

When 2-Methyl-L-serine enters the active site, it successfully forms the external aldimine. However, the absence of an α-proton creates an insurmountable chemical roadblock[5]. The basic residue in the enzyme's active site cannot perform the abstraction, trapping the enzyme-substrate complex in a dead-end state. This makes 2-Methyl-L-serine a potent mechanism-based inhibitor for specific PLP-dependent pathways, effectively stalling the one-carbon metabolism cycle.

PLP_Mechanism cluster_0 Native Pathway (L-Serine) cluster_1 Inhibited Pathway (2-Methyl-L-Serine) A1 L-Serine + PLP A2 External Aldimine A1->A2 A3 α-Proton Abstraction A2->A3 A4 Quinonoid Intermediate A3->A4 B1 2-Me-L-Ser + PLP B2 External Aldimine B1->B2 B3 Steric Block (No α-H) B2->B3 B4 Catalytic Arrest B3->B4

Fig 1: Mechanistic divergence in PLP-dependent catalysis due to α-methyl substitution.

Conformational Constraint and Proteolytic Shielding

In peptide synthesis, α,α-dialkylated amino acids like 2-Methyl-L-serine are used to restrict the Ramachandran conformational space (φ and ψ dihedral angles)[2]. The steric clash between the α-methyl group and adjacent amide carbonyls pre-organizes the peptide backbone, heavily favoring specific secondary structures such as α-helices or β-turns[2].

For example, in studies of the antimicrobial peptide Glycocin F, substituting native serine with α-methylserine dramatically altered the 3D conformation, demonstrating how a single methyl group dictates global folding[6]. Furthermore, because proteases require localized backbone flexibility to achieve an induced fit within their active sites, the rigidified, sterically hindered peptide bonds adjacent to 2-Methyl-L-serine become highly resistant to exopeptidases and endopeptidases[2].

Quantitative Data Presentation

The table below summarizes the divergent physicochemical and biological properties resulting from the α-methyl substitution.

PropertyNative L-Serine2-Methyl-L-SerineMechanistic Consequence
α-Carbon Substitution Hydrogen (α-proton)Methyl group (-CH 3​ )Eliminates the labile proton required for specific enzymatic reactions[1].
PLP Enzyme Interaction Natural SubstrateMechanism-based InhibitorPrevents α-proton abstraction, stalling the catalytic cycle at the aldimine stage[5].
Conformational Space Highly flexibleSeverely restrictedPre-organizes backbone; stabilizes α-helices and β-turns[2].
Proteolytic Stability Susceptible to cleavageHighly resistantSteric bulk prevents protease active-site accommodation[2].

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and mechanistic rationales to guide application scientists in characterizing 2-Methyl-L-serine derivatives.

Protocol A: SHMT Enzyme Inhibition Kinetics Assay

Objective: Determine the inhibitory constant ( Ki​ ) of 2-Methyl-L-serine against recombinant Serine Hydroxymethyltransferase (SHMT). Causality: Because SHMT products lack a strong chromophore, we use a coupled enzyme assay with Methylenetetrahydrofolate dehydrogenase (MTHFD) to measure the production of 5,10-CH 2​ -THF via NADP + reduction (absorbance at 340 nm). The α-methyl group prevents quinonoid formation, allowing us to quantify competitive inhibition at the PLP site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT). Critical: Shield PLP (50 µM) from light to prevent photo-degradation.

  • Enzyme Master Mix: Combine recombinant SHMT (0.5 µg/mL) and MTHFD (2 U/mL) in the assay buffer. Incubate for 10 minutes at 37°C to ensure PLP loading.

  • Inhibitor Titration: In a 96-well UV-transparent plate, add 2-Methyl-L-serine at varying concentrations (0, 10, 50, 100, 500 µM).

  • Reaction Initiation: Add a fixed concentration of L-Serine (substrate) and Tetrahydrofolate (THF).

  • Self-Validating Control: Run a parallel well with a known SHMT inhibitor (e.g., L-allo-threonine) to validate assay sensitivity. Run a baseline well lacking THF to subtract background NADP + reduction.

  • Kinetic Readout: Monitor absorbance at 340 nm continuously for 20 minutes. Calculate the initial velocity ( V0​ ) and plot a Dixon or Lineweaver-Burk plot to derive the Ki​ .

Protocol B: Peptide Serum Stability and Proteolysis Assay

Objective: Quantify the half-life ( t1/2​ ) extension of a peptide modified with 2-Methyl-L-serine compared to its native L-serine counterpart. Causality: Human serum contains a complex mixture of proteases. By utilizing LC-MS/MS rather than UV-HPLC, we avoid signal confounding from serum proteins and can pinpoint the exact cleavage fragments, proving that the cleavage site adjacent to the α-methyl group is protected.

Step-by-Step Methodology:

  • Peptide Preparation: Synthesize the native peptide and the 2-Methyl-L-serine analog. Dissolve in PBS (pH 7.4) to a 100 µM stock.

  • Matrix Incubation: Mix 10 µL of peptide stock with 90 µL of 25% human serum (pre-warmed to 37°C).

  • Time-Course Quenching: At specific intervals (0, 1, 2, 4, 8, 24 hours), extract a 10 µL aliquot and immediately quench the proteolysis by adding 90 µL of ice-cold 1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Self-Validating Control (Internal Standard): Spike the quench solution with 1 µM of an isotopically heavy-labeled, protease-resistant peptide. This normalizes any variance in extraction efficiency or MS ionization suppression.

  • Precipitation & Centrifugation: Incubate quenched samples at -20°C for 15 mins to precipitate serum proteins. Centrifuge at 14,000 x g for 10 mins.

  • LC-MS/MS Analysis: Inject the supernatant. Monitor the MRM (Multiple Reaction Monitoring) transitions for the intact parent mass of both peptides.

  • Data Modeling: Plot the natural log of the remaining intact peptide area ratio versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which t1/2​=0.693/k .

Stability_Workflow Step1 1. Peptide Synthesis Incorporate 2-Me-L-Ser Step2 2. Serum Incubation 25% Human Serum at 37°C Step1->Step2 Step3 3. Time-Course Quench Add TFA/ACN + Internal Std Step2->Step3 Step4 4. LC-MS/MS Analysis MRM for Intact Peptide Step3->Step4 Step5 5. Kinetic Modeling Calculate Half-life (t1/2) Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for quantifying peptide proteolytic stability.

Conclusion

The utility of 2-Methyl-L-serine in biochemical research and drug development is a masterclass in rational chemical design. By understanding the causality of the α-methyl group—specifically its ability to block PLP-dependent α-proton abstraction and its capacity to sterically dictate Ramachandran space—scientists can engineer molecules with targeted enzymatic resistance and extended in vivo half-lives.

References

  • 2-Methyl-L-serine | 16820-18-1; 5424-29-3 | Benchchem Benchchem 1

  • Design and Synthesis of Biologically Active Peptides: A 'Tail' of Amino Acids can Modulate ... - PMC National Institutes of Health (NIH) 2

  • NMR Shows Why a Small Chemical Change Almost Abolishes the Antimicrobial Activity of Glycocin F | Biochemistry - ACS Publications American Chemical Society (ACS) 6

  • Information on EC 2.1.2.1 - glycine hydroxymethyltransferase - BRENDA Enzyme Database BRENDA Enzyme Database 3

  • l-Threonine aldolase, serine hydroxymethyltransferase and fungal alanine racemase: A subgroup of strictly related enzymes specialized for different functions ResearchGate 4

  • Biocatalytic Access to α,α‐Dialkyl‐α‐amino Acids by a Mechanism‐Based Approach ResearchGate 5

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Synthesis Methods for 2-Methyl-L-Serine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Scalable Workflows Executive Summary & Strategic Rationale 2-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Scalable Workflows

Executive Summary & Strategic Rationale

2-Methyl-L-serine (also known as α-methyl-L-serine) is a non-proteinogenic amino acid that serves as a critical chiral building block in the development of advanced peptidomimetics and small-molecule therapeutics[1]. The incorporation of an α-methyl group at the stereocenter severely restricts the conformational flexibility of the peptide backbone. This steric constraint promotes the formation of specific secondary structures (such as 310​ -helices) and significantly enhances resistance to proteolytic degradation.

Because the biological efficacy of α-methylated amino acids is strictly stereodependent, achieving >99% enantiomeric excess (ee) during synthesis is non-negotiable. This application note details three field-proven, highly stereoselective methodologies for synthesizing 2-Methyl-L-serine: Biocatalytic Aldol Addition, Sharpless Asymmetric Dihydroxylation, and Ni(II) Complex-Mediated Alkylation.

Comparative Methodological Data

The selection of a synthetic route depends heavily on available infrastructure, target scale, and regulatory requirements. The table below summarizes the quantitative metrics of the three primary methodologies[2][3][4].

Synthesis MethodologyKey Reagents / CatalystsYield (%)Enantiomeric Excess (ee)ScalabilityPrimary Advantage
Biocatalytic Aldol Addition L-Alanine, Formaldehyde, α-Methylserine Aldolase75 - 85%>99%High (Bioreactor)Green chemistry; single-step aqueous reaction.
Sharpless Asymmetric Dihydroxylation OsO₄, (DHQD)₂PHAL, Weinreb Amide65 - 70%95 - 98%Medium (Multi-gram)Stereodivergent; access to both (S) and (R) enantiomers.
Ni(II) Complex Alkylation Chiral Ni(II) Schiff base, Formaldehyde80 - 90%>98%High (Kilogram)Robust, highly crystalline intermediates; easy purification.

Protocol A: Biocatalytic Asymmetric Aldol Addition

Mechanistic Causality

Enzymatic asymmetric synthesis is a highly sustainable approach capable of generating complex stereocenters in a single step[3]. In this pathway, Pyridoxal 5'-phosphate (PLP)-dependent α-methylserine aldolases catalyze the stereoselective hydroxymethylation of L-alanine using formaldehyde[5].

The causality of the stereocontrol lies in the enzyme's active site architecture. The PLP cofactor forms a Schiff base with L-alanine, increasing the acidity of the α-proton. Upon deprotonation, the enzyme's chiral pocket sterically shields one face of the resulting enamine. This forces the electrophilic formaldehyde to attack exclusively from the unhindered face, ensuring complete stereocontrol at the α-carbon[3].

Biocatalytic A L-Alanine + Formaldehyde B PLP-Dependent α-Methylserine Aldolase A->B Schiff Base Formation C 2-Methyl-L-serine (>99% ee) B->C Stereoselective Aldol Addition

Caption: Biocatalytic synthesis of 2-Methyl-L-serine via PLP-dependent aldolase.

Self-Validating Protocol
  • Reaction Setup : Dissolve L-alanine (100 mM) and formaldehyde (120 mM) in 50 mM potassium phosphate buffer (pH 8.0). Add 0.1 mM PLP to ensure cofactor saturation.

  • Enzyme Addition : Introduce purified α-methylserine aldolase (10 U/mL). Incubate the mixture at 30°C with gentle orbital shaking (150 rpm).

  • In-Process Validation : Self-Validation Step — At t=4 hours, withdraw a 50 µL aliquot, quench with 0.1% TFA, and centrifuge. Analyze the supernatant via chiral HPLC (e.g., Daicel Crownpak CR(+) column, pH 2.0 perchloric acid mobile phase). Do not proceed to downstream processing until peak integration confirms >95% conversion and >99% ee.

  • Quenching & Purification : Terminate the reaction by heating to 70°C for 10 minutes to denature the enzyme. Centrifuge to remove precipitated proteins. Purify the supernatant using cation-exchange chromatography (Dowex 50WX8, H+ form), eluting with 1 M aqueous ammonia.

  • Lyophilization : Concentrate the eluate under reduced pressure and lyophilize to yield 2-Methyl-L-serine as a white powder.

Protocol B: Stereodivergent Synthesis via Sharpless Asymmetric Dihydroxylation

Mechanistic Causality

When both (S)- and (R)-enantiomers are required for structure-activity relationship (SAR) studies, a stereodivergent route starting from the Weinreb amide of 2-methyl-2-propenoic acid is optimal[4].

The Sharpless Asymmetric Dihydroxylation (AD) utilizes osmium tetroxide (OsO₄) and chiral cinchona alkaloid ligands—specifically (DHQD)₂PHAL for the (S)-enantiomer. The bulky chiral ligand creates a highly specific binding pocket that dictates the facial selectivity of the osmate ester intermediate. Following dihydroxylation, the primary alcohol is selectively activated (e.g., via cyclic sulfate formation) and displaced by an azide, which is subsequently reduced to yield the α-amino group with complete retention of the established stereochemistry[4].

Sharpless A 2-Methyl-2-propenoic acid Weinreb Amide B Sharpless AD OsO4, (DHQD)2PHAL A->B C Chiral Diol Intermediate B->C Facial selective osmylation D Cyclic Sulfate Formation & Azide Displacement C->D Stereocenter preservation E (S)-2-Methyl-L-serine D->E Reduction & Hydrolysis

Caption: Stereodivergent synthesis of 2-Methyl-L-serine using Sharpless Asymmetric Dihydroxylation.

Self-Validating Protocol
  • Osmylation : Dissolve the Weinreb amide (1.0 eq) in a 1:1 mixture of t -BuOH and H₂O. Add AD-mix-β (containing (DHQD)₂PHAL, K₂OsO₄(OH)₄, K₃Fe(CN)₆, and K₂CO₃) and methanesulfonamide (1.0 eq) to accelerate the hydrolysis of the osmate ester. Stir at 0°C for 24 hours.

  • In-Process Validation : Self-Validation Step — Monitor the disappearance of the alkene via TLC (KMnO₄ stain). Once complete, isolate the diol and determine the ee via chiral HPLC. If ee is <95%, recrystallize the diol before proceeding, as downstream stereocorrection is impossible.

  • Sulfate Activation : Treat the enantiopure diol with thionyl chloride in CCl₄/CH₃CN, followed by oxidation with RuCl₃/NaIO₄ to form the cyclic sulfate.

  • Azidation & Reduction : Open the cyclic sulfate using NaN₃ in DMF at 60°C. Hydrolyze the remaining sulfate ester with 20% aqueous H₂SO₄. Reduce the azide using Pd/C under an H₂ atmosphere (1 atm).

  • Global Deprotection : Hydrolyze the Weinreb amide using 6 M HCl at reflux to yield the final 2-Methyl-L-serine hydrochloride salt.

Protocol C: Chemocatalytic Asymmetric Alkylation via Chiral Equivalents

Mechanistic Causality

For highly scalable, robust industrial synthesis, the use of chiral Ni(II) Schiff base complexes or chiral serine equivalents (e.g., Seebach's oxazolidinones) is preferred[2][6].

In this approach, a racemic or achiral amino acid derivative is coordinated to a chiral auxiliary. When treated with a strong base (e.g., LDA or KOH), a rigid enolate is formed. Theoretical studies demonstrate that these enolate intermediates exhibit a high degree of pyramidalization[6]. The bulky chiral auxiliary effectively blocks one face of the enolate. Consequently, when an electrophile (such as formaldehyde) is introduced, it is forced to approach from the sterically unhindered face, resulting in diastereoselective alkylation with total retention of configuration upon subsequent hydrolysis[2][6].

Self-Validating Protocol
  • Complex Formation : Synthesize the Ni(II) complex by reacting L-alanine, Ni(NO₃)₂, and a chiral auxiliary (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) in methanolic KOH.

  • Alkylation : Dissolve the red crystalline Ni(II) complex in DMF. Add 1.5 eq of paraformaldehyde and 0.1 eq of DBU as a base. Stir at room temperature for 2-4 hours.

  • In-Process Validation : Self-Validation Step — The reaction progress can be visually and analytically tracked. Quench a 100 µL aliquot in saturated NH₄Cl and extract with EtOAc. Analyze via ¹H-NMR. Look for the disappearance of the α-proton signal of alanine and the appearance of the diastereotopic AB system of the newly formed hydroxymethyl group.

  • Disassembly : Decompose the alkylated complex by treating it with 3 M HCl in MeOH at 60°C.

  • Isolation : Extract the recovered chiral auxiliary with chloroform (which can be recycled). Pass the aqueous layer through a strongly acidic cation exchange resin to isolate enantiopure 2-Methyl-L-serine.

References

  • Benchchem. Methylserine | 2480-26-4. Benchchem.
  • Zhou, T., Vallooran, J., Assenza, S., Mezzenga, R. Formaldehyde as a Promising C1 Source: The Instrumental Role of Biocatalysis for Stereocontrolled Reactions.
  • Nozaki, H., Kuroda, S., Watanabe, K., Yokozeki, K. Biocatalytic Access to α,α‐Dialkyl‐α‐amino Acids by a Mechanism‐Based Approach.
  • Santa Cruz Biotechnology. α-Methyl-L-serine | CAS 16820-18-1. SCBT.
  • Alonso, M., Riera, A., et al. Enantioselective synthesis of (S)- and (R)-α-methylserines: Application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals.
  • OpenAIRE. Theoretical Evidence for Pyramidalized Bicyclic Serine Enolates in Highly Diastereoselective Alkylations.

Sources

Application

Application Note: Asymmetric Synthesis of 2-Methyl-L-Serine via Self-Regeneration of Stereocenters (SRS)

Introduction and Rationale The incorporation of α-alkylated amino acids into peptide backbones is a cornerstone strategy in modern drug development. Non-proteinogenic amino acids like 2-methyl-L-serine introduce severe c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The incorporation of α-alkylated amino acids into peptide backbones is a cornerstone strategy in modern drug development. Non-proteinogenic amino acids like 2-methyl-L-serine introduce severe conformational constraints, dramatically enhancing the proteolytic stability and target affinity of therapeutic peptides. This specific moiety is a critical structural component in complex natural products and potent antibiotics, such as the non-ribosomal peptide tambromycin[1].

However, synthesizing quaternary α-amino acids presents a significant stereochemical challenge: the direct alkylation of standard amino acids typically destroys the native stereocenter, resulting in racemic mixtures[2]. To bypass this, this protocol leverages Dieter Seebach’s elegant Self-Regeneration of Stereocenters (SRS) principle, utilizing a highly scalable, telescoped oxazolidinone methodology[3].

Mechanistic Insight: The SRS Principle

The SRS methodology is a masterclass in temporary chirality transfer. Instead of relying on expensive external chiral auxiliaries, the inherent chirality of L-serine is used to dictate the stereochemistry of the new quaternary center[3].

The Causality of the Mechanism:

  • Stereocenter Transfer: L-serine is condensed with pivalaldehyde. The bulky tert-butyl group forms a temporary stereocenter at the C2 position of the newly formed oxazolidine ring.

  • Planarization: Treatment with a strong base (LDA) generates a planar enolate at C4, temporarily destroying the original native stereocenter.

  • Facial Shielding: The tert-butyl group at C2 adopts a pseudo-axial conformation to minimize steric clash with the N-Boc protecting group. This physically blocks the syn-face of the enolate.

  • Regeneration: The electrophile (methyl iodide) is forced to attack exclusively from the unhindered anti-face (Re-face), regenerating the C4 stereocenter with >98% diastereoselectivity[4].

SRS_Logic N1 1. Native Chiral Center L-Serine (C4) N2 2. Temporary Stereocenter Acetal Formation (C2) N1->N2 Pivalaldehyde (Stereocenter Transfer) N3 3. Planarization Enolate Formation (C4) N2->N3 LDA, -78°C (Loss of C4 Chirality) N4 4. Facial Shielding Directed by C2 t-Butyl N3->N4 Conformational Locking N5 5. Regenerated Stereocenter Quaternary C4 (2-Methyl-L-Serine) N4->N5 MeI Addition (Anti-Attack)

Logical flow of the Self-Regeneration of Stereocenters (SRS) principle.

Experimental Workflow Design

To maximize yield and scalability, this protocol utilizes a telescoped approach. By avoiding the isolation of the highly polar, water-soluble, and somewhat unstable intermediate oxazolidine, the workflow prevents significant yield attrition during aqueous workups[4].

Protocol_Workflow S1 Step 1: Condensation L-Serine OMe + Pivalaldehyde Reflux, Dean-Stark S2 Step 2: N-Protection Boc2O, Et3N Room Temp S1->S2 S3 Step 3: Asymmetric Alkylation LDA, MeI, THF -78°C (Cryogenic) S2->S3 S4 Step 4: Hydrolysis LiOH, THF/H2O Yields Protected Product S3->S4

Telescoped workflow for asymmetric synthesis of 2-methyl-L-serine.

Step-by-Step Protocol

Phase 1: Telescoped Oxazolidine Formation and N-Protection

Objective: Convert L-serine methyl ester into a lipophilic, sterically locked Boc-oxazolidine without isolating unstable intermediates.

  • Free-basing and Condensation: Suspend L-serine methyl ester hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.1 equiv) to liberate the free amine in situ.

  • Acetal Formation: Add pivalaldehyde (1.2 equiv) and anhydrous MgSO₄ (or utilize a Dean-Stark trap if using a higher boiling solvent like pentane/hexane). Reflux for 12 hours.

    • Self-Validating IPC (In-Process Control): Monitor via TLC (Ninhydrin stain). Do not proceed until the primary amine spot is completely consumed. Unreacted amine will aggressively quench the LDA in Phase 2.

  • In Situ Protection: Cool the reaction to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) directly to the mixture. Stir at room temperature for 4 hours.

  • Workup: Filter the MgSO₄, wash with 1M citric acid (to remove residual Et₃N and unreacted pivalaldehyde), dry over Na₂SO₄, and concentrate. The resulting (2R,4S)-3-tert-butoxycarbonyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate is isolated as a pale oil and can be used directly[4].

Phase 2: Cryogenic Enolate Methylation

Objective: Stereoselectively install the α-methyl group via the SRS mechanism.

  • System Preparation: Dissolve the Boc-oxazolidine intermediate in anhydrous THF (0.2 M concentration). Purge the system strictly with Argon.

  • Cryogenic Cooling: Cool the reactor to exactly -78 °C using a dry ice/acetone bath.

    • Causality of Temperature: Strict cryogenic control is non-negotiable. Oxazolidine enolates are highly susceptible to β-elimination (ring-opening to form an acrylate derivative) at temperatures above -50 °C[4].

  • Enolization: Add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 1.15 equiv) dropwise over 30 minutes, ensuring the internal temperature does not spike. Stir for 45 minutes at -78 °C to ensure quantitative enolate formation.

  • Alkylation: Add methyl iodide (MeI, 1.5 equiv) dropwise. Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to -20 °C over 1 hour.

  • Quench: Quench the reaction at -20 °C with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.

Phase 3: Hydrolysis and Isolation

Objective: Unmask the protected quaternary amino acid.

  • Ester Hydrolysis: Dissolve the crude alkylated oxazolidine in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 12 hours.

  • Acidic Cleavage (Optional): To obtain the fully deprotected 2-methyl-L-serine hydrochloride, treat the mixture with 6N HCl at reflux for 4 hours, which simultaneously cleaves the Boc group, the methyl ester, and the oxazolidine ring.

  • Crystallization: Concentrate the aqueous layer and recrystallize from ethanol/water to yield analytically pure 2-methyl-L-serine hydrochloride[4].

Data Presentation and Quality Control

To ensure the integrity of the self-validating protocol, compare your isolated intermediates against the following benchmark metrics:

Intermediate / ProductAppearanceTarget ee / de (%)Key IPC MethodCritical ¹H NMR Shifts (ppm)
L-Serine Methyl Ester HCl White powderN/ANinhydrin Stain3.74 (s, 3H, -OCH₃)
Boc-Oxazolidine (Pre-alkylation) Pale viscous oil>98% (de)HPLC (UV 210 nm)0.95 (s, 9H, t-Bu), 1.45 (s, 9H, Boc)
Alkylated Boc-Oxazolidine White solid>98% (de)Chiral HPLC1.55 (s, 3H, α-CH₃), 0.92 (s, 9H, t-Bu)
2-Methyl-L-Serine HCl Crystalline solid>99% (ee)Polarimetry / HPLC1.35 (s, 3H, α-CH₃), 3.59 & 3.72 (ABq, 2H, -CH₂OH)

Note: The AB quartet (ABq) in the final product's NMR is a definitive hallmark of the diastereotopic protons of the hydroxymethyl group adjacent to the newly formed chiral quaternary center[4].

Sources

Method

Application Notes &amp; Protocols: Utilizing 2-Methyl-L-serine for Interrogation of Metabolic Pathways

Abstract The study of cellular metabolism, particularly the interconnected pathways that support rapid cell proliferation, is a cornerstone of modern biological research and drug development. Serine and glycine metabolis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The study of cellular metabolism, particularly the interconnected pathways that support rapid cell proliferation, is a cornerstone of modern biological research and drug development. Serine and glycine metabolism, which fuels the one-carbon (1C) cycle, is a critical node providing the necessary building blocks for nucleotide, lipid, and protein synthesis.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the use of 2-Methyl-L-serine, a valuable chemical probe, to investigate these pathways. By acting as a competitive inhibitor of Serine Hydroxymethyltransferase (SHMT), 2-Methyl-L-serine allows for the precise dissection of the roles of serine metabolism in various physiological and pathological states.[4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this tool for advanced metabolic studies.

Introduction: The Serine/Glycine One-Carbon Network

The Serine/Glycine One-Carbon (SGOC) network is a fundamental metabolic engine. It begins with the amino acid L-serine, which can be taken up from the extracellular environment or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate.[2][5][6] The cornerstone of this network is the enzyme Serine Hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[7][8] SHMT catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[8]

This reaction is pivotal for two reasons:

  • Glycine Production: It is a major source of cellular glycine, a precursor for proteins, purines, and glutathione.[9][10]

  • One-Carbon Unit Donation: It generates 5,10-CH2-THF, the primary donor of one-carbon units for the folate cycle. These units are essential for the de novo synthesis of purines and thymidylate (dTTP), critical components of DNA and RNA.[2][7][11]

In many cancers, the SGOC pathway is significantly upregulated to meet the high metabolic demands of uncontrolled proliferation, making it an attractive target for therapeutic intervention and a key area of metabolic research.[6][7][12]

Mechanism of Action: 2-Methyl-L-serine as an SHMT Probe

2-Methyl-L-serine is a structural analog of L-serine, characterized by a methyl group on the alpha-carbon.[4] This modification allows it to act as a competitive inhibitor of SHMT.[4] It competes with the natural substrate, L-serine, for binding to the enzyme's active site, thereby blocking the conversion of serine to glycine and the associated production of one-carbon units.[4]

This targeted inhibition makes 2-Methyl-L-serine a precise tool for studying the consequences of SGOC pathway disruption. While other potent SHMT inhibitors like SHIN1 and SHIN2 have been developed for therapeutic exploration, 2-Methyl-L-serine remains a valuable and accessible research compound for elucidating pathway dynamics.[9][11][13][14]

SHMT_Inhibition cluster_pathway Serine-Glycine One-Carbon (SGOC) Pathway Serine L-Serine SHMT SHMT1/2 Serine->SHMT THF Tetrahydrofolate (THF) THF->SHMT Glycine Glycine SHMT->Glycine mTHF 5,10-Methylene-THF SHMT->mTHF Purine_Synth Purines Glycine->Purine_Synth Purine Synthesis GSH_Synth GSH Glycine->GSH_Synth Glutathione Synthesis mTHF->Purine_Synth Purine Synthesis dTMP_Synth dTMP mTHF->dTMP_Synth Thymidylate (dTMP) Synthesis Inhibitor 2-Methyl-L-serine Inhibitor->SHMT Competitive Inhibition

Figure 1. Mechanism of 2-Methyl-L-serine action on the SGOC pathway.

Application Note: Probing SGOC Dependency in Cancer Cells

This section outlines a protocol to determine a cancer cell line's reliance on the SHMT-mediated SGOC pathway for proliferation and survival. The core principle is to inhibit SHMT with 2-Methyl-L-serine and observe the impact on cell viability and key metabolic pools. A critical component of this workflow is the "rescue" experiment, where downstream metabolites are added back to the system to confirm on-target activity.

Rationale and Experimental Design

By inhibiting SHMT, we predict a depletion of glycine and one-carbon units, leading to reduced nucleotide synthesis and impaired cell growth.[11][12] If the observed anti-proliferative effects are indeed due to SHMT inhibition, they should be reversible by providing an alternative source of one-carbon units (like formate) or the direct product of the reaction (glycine).[11][12][13] This self-validating system is crucial for confirming the specificity of the inhibitor's effect.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 1. Culture Cells (e.g., HCT116, T-ALL lines) A2 2. Prepare Reagents (2-Methyl-L-serine, Formate, Glycine) B1 3. Seed Cells in 96-well plates A2->B1 B2 4. Add Treatments: - Vehicle (Control) - 2-Methyl-L-serine (Dose-response) - 2-Methyl-L-serine + Formate - 2-Methyl-L-serine + Glycine B1->B2 B3 5. Incubate for 48-72 hours B2->B3 C1 6. Assess Cell Viability (e.g., CCK-8, Crystal Violet) B3->C1 C3 8. Data Analysis & Interpretation C1->C3 C2 7. (Optional) Metabolite Extraction for LC-MS Analysis C2->C3

Figure 2. General workflow for assessing SGOC dependency in cell culture.

Detailed Protocol: Cell Viability and Rescue Assay

Materials:

  • Cancer cell line of interest (e.g., HCT116, MOLT-4)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[5]

  • 2-Methyl-L-serine (Stock solution in sterile water or PBS)

  • Sodium Formate (Stock solution in sterile water)

  • Glycine (Stock solution in sterile water)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours (e.g., 1x10⁴ cells/well). Allow cells to adhere overnight.[5]

  • Preparation of Treatment Media: Prepare fresh media containing the final concentrations of inhibitors and rescue agents. A common concentration for formate rescue is 1 mM.[11] For 2-Methyl-L-serine, a dose-response curve (e.g., 0.1, 1, 10, 100 µM) is recommended to determine the IC50.

  • Treatment Application: Carefully remove the old media and replace it with 100 µL of the appropriate treatment media per well. Include the following conditions (in triplicate):

    • Vehicle Control (media only)

    • 2-Methyl-L-serine (multiple concentrations)

    • Highest concentration of 2-Methyl-L-serine + 1 mM Formate

    • Highest concentration of 2-Methyl-L-serine + Glycine (at physiological concentrations)

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

  • Viability Assessment: Add 10 µL of CCK-8 reagent to each well and incubate for 1-2 hours. Measure the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis: Normalize the absorbance readings to the vehicle control to calculate the percentage of cell viability. Plot the dose-response curve for 2-Methyl-L-serine to determine the IC50. Compare the viability of cells treated with the inhibitor alone versus those in the rescue conditions.

Expected Outcomes and Interpretation
Treatment ConditionExpected OutcomeInterpretation
2-Methyl-L-serine Dose-dependent decrease in cell viability.The cell line is sensitive to SHMT inhibition.
2-Methyl-L-serine + Formate Viability is restored to near-control levels.The inhibitor's effect is on-target, primarily disrupting the supply of one-carbon units for nucleotide synthesis.[11]
2-Methyl-L-serine + Glycine Viability is partially or fully restored.The cell line is sensitive to glycine depletion. In some cells, like certain B-cell lymphomas, this rescue may fail due to defective glycine import, revealing a specific vulnerability.[7][13]
No change in viability Cell viability is unaffected by 2-Methyl-L-serine.The cell line may have redundant pathways, low reliance on de novo synthesis (high uptake), or be insensitive to this specific inhibitor.

Advanced Application: Isotope Tracing Metabolomics

To directly visualize the metabolic flux through the SGOC pathway and confirm target engagement, stable isotope tracing coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Principle

By replacing standard L-serine in the culture medium with a labeled version (e.g., U-¹³C-serine), researchers can trace the path of the labeled carbon atoms into downstream metabolites.[11] Inhibition of SHMT with 2-Methyl-L-serine will block the transfer of these labeled carbons from serine to glycine and into the folate pool, a change that can be quantified by LC-MS.[11]

Abbreviated Protocol for Isotope Tracing
  • Cell Culture and Treatment: Culture cells to mid-log phase and treat with vehicle or 2-Methyl-L-serine for a defined period (e.g., 6-24 hours).[11][12]

  • Labeling: Replace the treatment medium with a specialized medium containing U-¹³C-serine (and the respective inhibitor/vehicle) for a shorter period (e.g., 4-6 hours).[11][15]

  • Metabolite Extraction: Rapidly aspirate the medium, wash cells with ice-cold saline, and quench metabolism by adding ice-cold 80% methanol. Scrape and collect the cell lysate.[15]

  • Sample Processing: Centrifuge the lysate to pellet debris. Collect the supernatant containing the polar metabolites and dry it under nitrogen or using a vacuum concentrator.[15]

  • LC-MS Analysis: Reconstitute the dried extract and analyze using a high-resolution mass spectrometer. Monitor the mass isotopologue distributions (MIDs) for key metabolites like serine, glycine, and purine intermediates (e.g., AICAR).[11][15]

Expected Metabolomic Signature of SHMT Inhibition
  • ¹³C-Serine: Accumulation of the M+3 isotopologue (all three carbons labeled).

  • ¹³C-Glycine: Significant reduction in the M+2 isotopologue, indicating a block in its synthesis from serine.

  • Purine Intermediates (e.g., AICAR, GAR): Accumulation of unlabeled intermediates, as the one-carbon units required for the subsequent steps are unavailable.[11]

  • dTTP: Depletion of total levels and a blockade of labeled carbon incorporation.[11]

These metabolic hallmarks provide definitive evidence of on-target SHMT inhibition in a cellular context.[11]

Conclusion and Future Directions

2-Methyl-L-serine is a powerful and specific tool for the functional investigation of the SGOC pathway. The protocols described herein provide a framework for assessing cellular dependency on SHMT, confirming on-target effects through metabolic rescue, and directly visualizing pathway flux using isotope tracing. These studies are critical for understanding the metabolic reprogramming in diseases like cancer and for validating novel therapeutic strategies that target serine metabolism.

References

  • Ducker, G.S., Ghergurovich, J.M., Mainolfi, N., et al. (2020). SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia. Nature Communications. Available at: [Link]

  • Grünewald, T.G., Damke, L., Le, N., et al. (2022). SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma. Blood. Available at: [Link]

  • Ducker, G.S., & Rabinowitz, J.D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism. Available at: [Link]

  • Sottile, F., Gnemmi, I., et al. (2021). One-Carbon Metabolism Inhibition Depletes Purines and Results in Profound and Prolonged Ewing Sarcoma Growth Suppression. Molecular Cancer Therapeutics. Available at: [Link]

  • Ducker, G.S., Ghergurovich, J.M., et al. (2017). Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Zhang, Y., Liu, Y., et al. (2020). Inhibition of Serine Metabolism Promotes Resistance to Cisplatin in Gastric Cancer. Frontiers in Oncology. Available at: [Link]

  • Ducker, G.S., Ghergurovich, J.M., et al. (2017). Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma. PMC. Available at: [Link]

  • Giardina, G., Paone, A., et al. (2018). Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Serine hydroxymethyltransferase. Wikipedia. Available at: [Link]

  • Li, Y., & Zhang, T. (2024). Recent progress in serine metabolism reprogramming in tumors and strategies for serine deprivation. Frontiers. Available at: [Link]

  • O'Connell, T.M., et al. (2021). Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Mori, H., et al. (2024). Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv. Available at: [Link]

  • Metayer, C., et al. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients. Available at: [Link]

  • Kalhan, S.C., & Hanson, R.W. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. PMC. Available at: [Link]

  • Kalhan, S.C., & Hanson, R.W. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients. Available at: [Link]

  • Geeraerts, S.L., et al. (2021). Repurposing the Antidepressant Sertraline as SHMT Inhibitor to Suppress Serine/Glycine Synthesis–Addicted Breast Tumor Growth. ResearchGate. Available at: [Link]

  • precisionFDA. (n.d.). 2-METHYL-L-SERINE. precisionFDA. Available at: [Link]

  • Wang, Q., et al. (2025). The role and research progress of serine metabolism in tumor cells. Frontiers. Available at: [Link]

  • Dunlop, R.A., & Carney, J.M. (2020). Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L. PubMed. Available at: [Link]

  • Liu, H., et al. (2025). L-serine metabolic regulation and host respiratory homeostasis. PMC. Available at: [Link]

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Sources

Application

Application Note: Comprehensive Structural Characterization of 2-Methyl-L-serine using Multinuclear and Multidimensional NMR Spectroscopy

Abstract 2-Methyl-L-serine is a non-proteinogenic amino acid with significant potential in peptidomimetic and drug design.[1][2] Its structural distinction, an additional methyl group at the α-carbon, introduces a new ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Methyl-L-serine is a non-proteinogenic amino acid with significant potential in peptidomimetic and drug design.[1][2] Its structural distinction, an additional methyl group at the α-carbon, introduces a new chiral center and modifies its physicochemical properties compared to its proteinogenic analog, L-serine. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive technique for the unambiguous structural elucidation and purity assessment of such molecules.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the characterization of 2-Methyl-L-serine using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques. We delve into the causality behind experimental choices, from sample preparation to parameter selection, to ensure scientifically robust and reproducible results.

Introduction: The Significance of 2-Methyl-L-serine and the Role of NMR

2-Methyl-L-serine (C₄H₉NO₃) is structurally analogous to serine but features a methyl group substitution at the α-carbon.[1] This modification imparts unique conformational constraints and metabolic stability, making it a valuable building block in pharmaceutical research. For instance, its incorporation into peptides can prevent enzymatic degradation and enforce specific secondary structures.

Given its chirality and the presence of multiple functional groups (amine, carboxylic acid, hydroxyl), confirming the molecular structure, connectivity, and stereochemical integrity is paramount.[3][6] NMR spectroscopy provides an atomic-level view of the molecule in solution, making it the premier method for this task. Unlike mass spectrometry, which provides mass-to-charge information, NMR reveals the precise bonding framework and the chemical environment of each atom.[7]

This application note will guide the user through a systematic NMR-based approach to:

  • Verify the covalent bond structure of 2-Methyl-L-serine.

  • Assign all proton (¹H) and carbon (¹³C) chemical shifts.

  • Confirm the connectivity between adjacent atoms through scalar coupling.

  • Discuss advanced considerations such as the effect of pH on the spectra.

Foundational Principles of NMR Experiments

A successful characterization relies on a suite of NMR experiments that each provide a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): This is the most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons on adjacent atoms (spin-spin coupling).[5]

  • ¹³C NMR (Carbon NMR): Due to the low natural abundance of the ¹³C isotope, this experiment is less sensitive than ¹H NMR but provides a spectrum where each unique carbon atom appears as a single peak.[5] This is invaluable for determining the total number of carbon atoms and identifying their functional groups (e.g., carbonyl, aliphatic).

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[8][9] It generates a 2D map where off-diagonal "cross-peaks" connect signals from coupled protons, allowing for the tracing of proton networks within the molecule.[7]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[9][10] Each peak in the 2D spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule.[10]

The logical workflow for these experiments is visualized in the diagram below.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation P1 Sample Preparation (Solvent, Concentration) A1 1D ¹H NMR (Initial Survey) P1->A1 Load Sample A2 1D ¹³C NMR (Carbon Count) A1->A2 Proceed if S/N is good A3 2D COSY (¹H-¹H Connectivity) A2->A3 Define ¹³C sweep width A4 2D HSQC (¹H-¹³C Connectivity) A3->A4 Confirm couplings S1 Assign Signals (Chemical Shifts) A4->S1 Process 2D data S2 Confirm Connectivity (COSY & HSQC Data) S1->S2 S3 Final Structure Verification S2->S3

Caption: Experimental workflow for NMR characterization.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on the sample preparation.[11] For a small, polar molecule like 2-Methyl-L-serine, deuterium oxide (D₂O) is the solvent of choice as it solubilizes the amino acid and exchanges with the labile -OH and -NH₂ protons, simplifying the spectrum by removing their signals.

Materials:

  • 2-Methyl-L-serine (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D)

  • Deuterium Oxide (D₂O, 99.9% D)

  • Internal Standard (optional, e.g., DSS or TSP for D₂O)

  • High-quality 5 mm NMR tubes[12]

  • Pipettes and a vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of 2-Methyl-L-serine directly into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient.[12] For less sensitive experiments like ¹³C NMR or 2D NMR, a higher concentration (20-30 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[12]

  • Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial.[12][13] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[11][13]

  • Dissolution: Vortex the mixture thoroughly until the sample is completely dissolved. Visually inspect for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Carefully transfer the solution into the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Causality and Trustworthiness:

  • Why D₂O? 2-Methyl-L-serine is polar and water-soluble.[1] D₂O is the ideal solvent. The deuterium nucleus resonates at a completely different frequency from protons, making the solvent "invisible" in the ¹H spectrum.[12] The exchange of labile protons (from COOH, OH, and NH₂) with deuterium simplifies the spectrum by removing broad, often uninformative signals, allowing for clearer observation of the C-H framework.

  • Concentration: The signal intensity in NMR is directly proportional to the number of nuclei in the coil.[14] Higher concentrations are necessary for insensitive nuclei like ¹³C (1.1% natural abundance) to reduce the required acquisition time.

  • Tube Quality: High-quality NMR tubes have uniform wall thickness and straightness, which is crucial for achieving good magnetic field homogeneity (shimming) and thus sharp, well-resolved spectral lines.[12]

Protocol 2: NMR Data Acquisition

These parameters are provided for a 500 MHz NMR spectrometer and may need adjustment for instruments of different field strengths.

Experiment Key Parameters Purpose
¹H NMR Acquisition Time (aq): 2-3 sRelaxation Delay (d1): 1-2 sNumber of Scans (ns): 8-16To obtain a high-resolution survey spectrum, identify proton environments, and determine relative integrations.
¹³C NMR Pulse Program: zgpg30 (power-gated decoupling)Relaxation Delay (d1): 2-5 sNumber of Scans (ns): 1024-4096To identify all unique carbon signals and their chemical shifts, confirming the carbon backbone.
2D COSY Pulse Program: cosygpqfSpectral Width: 10-12 ppm in both dimensionsNumber of Scans (ns): 2-4 per incrementTo establish proton-proton (¹H-¹H) coupling networks and identify adjacent non-exchangeable protons.[8]
2D HSQC Pulse Program: hsqcedetgpsisp2.3¹H Spectral Width: 10-12 ppm¹³C Spectral Width: ~80-100 ppmNumber of Scans (ns): 4-8 per incrementTo correlate each proton with its directly attached carbon atom, unambiguously linking the ¹H and ¹³C assignments.[10]

Causality and Trustworthiness:

  • Relaxation Delay (d1): This delay allows the nuclear spins to return to thermal equilibrium between pulses. A sufficient delay (1-2 times the longest T₁) is essential for accurate integration in ¹H NMR and to avoid signal saturation, especially for quaternary carbons in ¹³C NMR.

  • Number of Scans (ns): Signal-to-noise ratio improves with the square root of the number of scans. More scans are needed for less sensitive nuclei (¹³C) or for dilute samples.

  • Pulse Programs: Standard, manufacturer-provided pulse programs (cosygpqf, hsqcedetgpsisp2.3) are robust and optimized for sensitivity and artifact suppression, ensuring data integrity. The "edet" in the HSQC sequence stands for "editing," which uses the phase of the peaks to distinguish between CH/CH₃ (positive) and CH₂ (negative) groups, adding another layer of validation.[9]

Data Analysis and Interpretation

The structure of 2-Methyl-L-serine is shown below with expected proton and carbon environments labeled.

Caption: Structure of 2-Methyl-L-serine.

Because experimental spectra for 2-Methyl-L-serine are not widely published, the following expected chemical shifts are based on NMR prediction algorithms and established principles for amino acids.[15][16]

Predicted NMR Data (in D₂O, referenced to DSS/TSP at 0 ppm):

Atom Label Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) HSQC Correlation COSY Correlations
C' (C=O) --~175-180--
--~60-65--
CβH₂ ~3.9 (A/B)AB q.~65-70Yes-
CγH₃ ~1.5s~20-25Yes-

Note: The CH₂ protons at the β-position are diastereotopic due to the adjacent chiral α-carbon and will appear as a complex multiplet, likely an "AB quartet," not a simple triplet.

Step-by-Step Interpretation:

  • ¹H Spectrum Analysis:

    • Look for a singlet at ~1.5 ppm, integrating to 3 protons. This is the characteristic signal of the α-methyl group (CγH₃). Its singlet nature confirms it has no adjacent proton neighbors.

    • Identify a more complex signal system around 3.9 ppm, integrating to 2 protons. This corresponds to the diastereotopic methylene protons (CβH₂). Because they are magnetically non-equivalent, they will split each other, resulting in a four-line pattern (AB quartet) if the chemical shift difference is large enough compared to their geminal coupling constant (~12-15 Hz).

  • ¹³C Spectrum Analysis:

    • Expect four distinct carbon signals.

    • The downfield signal (~175-180 ppm) is characteristic of a carboxylic acid carbonyl carbon (C').

    • Three signals should appear in the aliphatic region: the quaternary Cα (~60-65 ppm), the hydroxyl-bearing Cβ (~65-70 ppm), and the methyl Cγ (~20-25 ppm).

  • 2D COSY Spectrum Analysis:

    • The key purpose of COSY is to confirm connectivity. However, in 2-Methyl-L-serine, the only non-exchangeable protons (CβH₂ and CγH₃) are separated by a quaternary carbon (Cα). Therefore, no cross-peaks are expected between the methyl and methylene groups. This lack of correlation is a crucial piece of evidence confirming the α-methyl substitution.

  • 2D HSQC Spectrum Analysis:

    • This spectrum will definitively link the proton and carbon assignments.

    • A cross-peak will connect the proton signal at ~1.5 ppm to the carbon signal at ~20-25 ppm, assigning them as CγH₃.

    • A cross-peak will connect the proton multiplet at ~3.9 ppm to the carbon signal at ~65-70 ppm, assigning them as CβH₂.

    • The quaternary carbons (C' and Cα) will have no signals in the HSQC spectrum, confirming their identity.

The relationship between the 2D NMR data and the molecular structure is illustrated below.

Structure_Connectivity Data Correlation Map for 2-Methyl-L-serine H_Me CγH₃ ~1.5 ppm C_Me ~23 ppm H_Me->C_Me HSQC H_CH2 CβH₂ ~3.9 ppm C_CH2 ~68 ppm H_CH2->C_CH2 HSQC C_alpha ~62 ppm C_Me->C_alpha ¹J not observed (quaternary C) C_alpha->C_CH2 ¹J not observed (quaternary C) C_CO C' ~178 ppm C_alpha->C_CO ¹J not observed (quaternary C)

Caption: Correlation map of expected NMR signals.

Advanced Considerations: pH and Stereochemistry

  • Effect of pH: The chemical shifts of amino acids are highly dependent on the pH of the solution due to the protonation/deprotonation of the amine and carboxylate groups.[17][18][19] The pKa values for the α-amino and α-carboxylate groups of 2-Methyl-L-serine will be similar to other amino acids. When conducting detailed studies, it is crucial to buffer the D₂O solution (e.g., with phosphate buffer) to a specific pH and report this value. The chemical shifts of the Cα, Cβ, and C' atoms are particularly sensitive to the ionization state of the adjacent functional groups.[17][19]

  • Stereochemistry: Standard NMR in an achiral solvent cannot distinguish between enantiomers (L- vs. D-form).[4][20] To confirm the "L" configuration or to determine enantiomeric purity, chiral discriminating agents (CDAs) or chiral solvating agents (CSAs) must be added to the NMR sample.[3] These agents form transient diastereomeric complexes with the analyte, leading to separate, distinguishable NMR signals for the L and D enantiomers.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a definitive and robust method for the structural characterization of 2-Methyl-L-serine. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The systematic interpretation of these spectra, guided by the principles of chemical shift and scalar coupling, allows for the unambiguous assignment of all atoms and confirmation of the molecular connectivity, thereby validating the identity and purity of this important synthetic amino acid.

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  • L-serine production by a methylotroph and its related enzymes. (n.d.). PubMed. Retrieved from [Link]

  • Assigning methyl resonances for protein solution-state NMR studies. (n.d.). PMC. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book. Retrieved from [Link]

  • 2-methyl-DL-serine (CHEBI:17799). (n.d.). EMBL-EBI. Retrieved from [Link]

  • Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. (2022). ACS Publications. Retrieved from [Link]

  • 1 H NMR spectra of L-serine, Ser:CB[13] mixture in the molar ratio... (n.d.). ResearchGate. Retrieved from [Link]

  • 1H–13C hetero-nuclear dipole–dipole couplings of methyl groups in stationary and magic angle spinning solid-state NMR experiments of peptides and proteins. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Methyl-L-Serine

Welcome to the Technical Support Center for the synthesis of 2-Methyl-L-serine. The construction of quaternary stereocenters—specifically the α -methyl group on the serine backbone—presents significant synthetic challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-L-serine. The construction of quaternary stereocenters—specifically the α -methyl group on the serine backbone—presents significant synthetic challenges due to steric hindrance and the high risk of epimerization.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the three primary synthetic pathways: Self-Regeneration of Stereocenters (SRS) , Diastereomeric Salt Resolution , and Asymmetric Phase-Transfer Catalysis (PTC) .

I. Synthesis Strategy Comparison

To select the appropriate troubleshooting path, verify your synthetic strategy against the standard performance metrics outlined below:

Synthesis StrategyTypical YieldEnantiomeric Excess (ee%)ScalabilityPrimary Technical Challenge
Self-Regeneration of Stereocenters (SRS) 50–55%>98%High (Multikilogram)Cryogenic enolate stability; steric hindrance during methylation.
Diastereomeric Salt Resolution 15–20% (from racemate)>99.9%Very High (Industrial)Yield loss due to theoretical 50% max; kinetic entrapment during crystallization.
Asymmetric Phase-Transfer Catalysis (PTC) 70–85%90–95%Moderate (Gram scale)Catalyst poisoning; incomplete conversion; lower ee% compared to SRS.

II. Core Protocol: Self-Regeneration of Stereocenters (SRS)

The SRS method (often referred to as Seebach’s oxazolidine method) is the industry standard for multikilogram scale-up[1]. It relies on temporarily forming a chiral heterocycle to direct the incoming methyl group.

Step-by-Step Methodology

Every protocol step below includes the mechanistic causality to ensure a self-validating experimental system.

  • Esterification: React L-serine with thionyl chloride in methanol to yield L-serine methyl ester hydrochloride.

  • Acetalization: Condense the ester with pivalaldehyde (1.2 equiv) in 2-methylpentane with triethylamine. This forms an equilibrium mixture of oxazolidine diastereomers[2].

  • Boc-Protection (Dynamic Resolution): Treat the crude mixture with Boc-anhydride.

    • Causality: Only the cis-oxazolidine is sterically accessible for N-Boc protection. The trans-isomer is sterically blocked by the bulky tert-butyl group, effectively isolating the desired cis-intermediate[3].

  • Enolate Formation: Cool the cis-Boc-oxazolidine to strictly -78°C in THF. Add freshly titrated Lithium Diisopropylamide (LDA) dropwise.

  • Stereoselective Methylation: Add methyl iodide (MeI).

    • Causality: The enolate ring becomes planar. The bulky tert-butyl group at C2 completely shields the top face of the molecule. Therefore, MeI is forced to attack exclusively from the less hindered bottom face, regenerating the (S)-stereocenter with high fidelity[3].

  • Hydrolysis: Perform acidic hydrolysis (e.g., HCl) to cleave the oxazolidine ring and Boc group, yielding 2-Methyl-L-serine[4].

    • Validation Checkpoint: Post-methylation, analyze the crude mixture via chiral HPLC. A diastereomeric excess (de) of >98% validates successful facial selectivity before proceeding to hydrolysis.

SRS_Workflow A L-Serine Methyl Ester B Acetalization (Pivalaldehyde) A->B C Oxazolidine Mixture (cis/trans/open) B->C D Boc Protection (Isolates cis-isomer) C->D E Enolate Formation (LDA, -78°C) D->E F Stereoselective Methylation (MeI) E->F G Methylated Oxazolidine (>98% de) F->G H Acidic Hydrolysis G->H I 2-Methyl-L-Serine H->I

Caption: Workflow of the Self-Regeneration of Stereocenters (SRS) method for 2-Methyl-L-serine synthesis.

III. Troubleshooting & FAQs

Section A: SRS Method (Acetalization & Methylation)

Q: During the condensation with pivalaldehyde, NMR shows a poor cis/trans ratio (e.g., 47:39). How can I drive the reaction toward the cis-isomer? A: You do not need to push the equilibrium during this step. The initial condensation naturally forms a thermodynamic mixture (typically ~47:39:14 for cis:trans:open-chain)[2][3]. The subsequent Boc-protection acts as a dynamic kinetic resolution. Because the trans-isomer is sterically hindered, only the cis-isomer reacts with Boc-anhydride[3].

  • Actionable Fix: Ensure strict anhydrous conditions and use a slight excess of Boc-anhydride. Do not attempt to purify the intermediate oxazolidine mixture via column chromatography before Boc protection, as it will degrade.

Q: My enolate methylation step yields significant amounts of the epimer (R-enantiomer). What is causing this loss of diastereoselectivity? A: Epimerization during the SRS methylation is almost always caused by inadequate temperature control or reagent degradation.

  • Temperature Control: The enolate must be generated and maintained at strictly cryogenic conditions (≤ -78°C)[1]. Warmer temperatures increase the kinetic energy of the system, allowing the electrophile to overcome the steric barrier of the tert-butyl group and attack the shielded face.

  • Reagent Quality: Ensure your LDA is freshly prepared and titrated. Excess unreacted diisopropylamine in commercial LDA solutions can act as a proton source, leading to reversible enolization and subsequent epimerization.

Section B: Diastereomeric Salt Resolution

Q: When resolving racemic 2-methylserine methyl ester with (1S)-(+)-camphorsulfonate, my isolated crystals have an ee% of only 85%. How do I achieve the literature standard of >99% ee? A: A low ee% in fractional crystallization is typically the result of kinetic entrapment . When supersaturation occurs too rapidly, the more soluble (R,S)-diastereomer co-precipitates with the desired (S,S)-salt[1].

  • Actionable Fix: Shift the system from kinetic to thermodynamic control. Implement a controlled cooling ramp (e.g., 0.1°C/min) rather than crash-cooling the flask in an ice bath. If the ee% is already compromised, perform a single recrystallization in methanol/ethyl acetate. This efficiently upgrades the optical purity to >99.9% ee, leaving the ~50% ee product in the mother liquor[5].

EE_Troubleshooting Start Issue: Low ee% (<98%) in Salt Resolution Check1 Check 1: Resolving Agent Is (1S)-(+)-CSA >99% ee? Start->Check1 Fix1 Action: Purify/Replace Camphorsulfonic Acid Check1->Fix1 No Check2 Check 2: Crystallization Was cooling too rapid? Check1->Check2 Yes Success Resolution: >99% ee Fix1->Success Fix2 Action: Implement controlled cooling ramp (0.1°C/min) Check2->Fix2 Yes Check3 Check 3: Solvent Ratio Optimal MeOH/EtOAc? Check2->Check3 No Fix2->Success Fix3 Action: Adjust ratio for thermodynamic control Check3->Fix3 No Check3->Success Yes Fix3->Success

Caption: Decision tree for troubleshooting low enantiomeric excess during diastereomeric salt resolution.

Section C: Asymmetric Catalysis (Phase-Transfer Catalysis)

Q: When using Phase-Transfer Catalysis (PTC) with a chiral cinchona alkaloid derivative to alkylate an oxazoline-protected serine, my conversion stalls at 60%. Why? A: Stalled PTC alkylations often result from catalyst poisoning by the halide leaving group or insufficient interfacial mixing[6]. When using methyl iodide, the accumulating iodide ions can bind strongly to the chiral quaternary ammonium catalyst, outcompeting the enolate and inhibiting the catalytic cycle.

  • Actionable Fix: Switch the alkylating agent from methyl iodide to methyl triflate or dimethyl sulfate. The resulting triflate or methyl sulfate anions are non-coordinating and will not poison the cinchona catalyst. Additionally, ensure the biphasic mixture is stirred vigorously (>800 rpm) to maximize the interfacial surface area.

IV. References

  • Anson, M. S., Clark, H. F., Evans, P., Fox, M. E., Graham, J. P., Griffiths, N. N., Meek, G., & Ramsden, J. A. (2011). Complementary Syntheses of N,O-Protected-(S)-2-methylserine on a Multikilogram Scale . Organic Process Research & Development, 15(2), 389-397. 1

  • Process for the preparation of alpha-methylated cysteine and serine derivatives . Google Patents (DE10317878A1). 4

  • Enantioselective alpha-methylation of Serine . YouTube (Educational Mechanism Breakdown). 3

  • Highly Enantioselective Phase-Transfer-Catalytic Alkylation of 2-Phenyl-2-oxazoline-4-carboxylic Acid tert-Butyl Ester for the Asymmetric Synthesis of α-Alkyl Serines . ResearchGate.6

Sources

Optimization

Troubleshooting peak tailing in HPLC analysis of 2-Methyl-L-serine

Troubleshooting Peak Tailing in HPLC Analysis of 2-Methyl-L-serine Welcome to the BenchChem . This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot peak tailin...

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Author: BenchChem Technical Support Team. Date: March 2026

BenchChem Logo

Troubleshooting Peak Tailing in HPLC Analysis of 2-Methyl-L-serine

Welcome to the BenchChem . This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-L-serine. As a Senior Application Scientist, I will provide in-depth, experience-based insights to help you diagnose and resolve these common chromatographic challenges.

Understanding the Analyte: 2-Methyl-L-serine

2-Methyl-L-serine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1][2] Its structure is similar to L-serine but with an additional methyl group on the alpha-carbon.[1][3] This modification makes it a valuable chiral building block in the synthesis of other α-methyl α-amino acids.[2]

Key Properties of 2-Methyl-L-serine:

  • Molecular Formula: C₄H₉NO₃[1][4]

  • Molecular Weight: 119.12 g/mol [1][4][5]

  • Polarity: It is a polar molecule and is soluble in water.[3]

  • Zwitterionic Nature: Like other amino acids, it exists as a zwitterion, possessing both a positive (amino) and a negative (carboxyl) charge, the net charge of which is dependent on the pH of the solution.

The high polarity and zwitterionic nature of 2-Methyl-L-serine are the primary reasons it can be challenging to analyze using standard reversed-phase HPLC methods, often leading to poor retention and peak tailing.[6][7]

Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?

A: Peak tailing refers to an asymmetrical chromatographic peak where the back half of the peak is wider than the front half.[8][9] Ideally, HPLC peaks should be symmetrical and have a Gaussian shape.[10] Peak tailing is a common form of peak shape distortion and can negatively impact the accuracy and reproducibility of your analysis.[8][11]

Q2: How is peak tailing measured?

A: Peak tailing is typically quantified using the USP Tailing Factor (T) or Asymmetry Factor (As) .[10][12] A perfectly symmetrical peak has a tailing factor of 1.0.[10] Generally, a tailing factor greater than 1.2 indicates a potential issue that should be addressed, although values up to 1.5 may be acceptable for some assays.[11][12]

Tailing Factor (T)Peak Shape InterpretationRecommendation
1.0Symmetrical (Ideal)Excellent peak shape
> 1.0 - 1.2Minor TailingOften acceptable
> 1.2 - 1.5Significant TailingMethod optimization is recommended[12]
> 1.5Severe TailingMethod optimization is necessary[12]
Q3: Why is my 2-Methyl-L-serine peak tailing?

A: The most common cause of peak tailing for a polar, basic compound like 2-Methyl-L-serine in reversed-phase HPLC is secondary interactions with the stationary phase.[9][11][13] Specifically, the positively charged amino group of your analyte can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.[8][11][14][15] This interaction provides an additional retention mechanism to the primary hydrophobic interaction, leading to a tailed peak.[11]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for 2-Methyl-L-serine.

Guide 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to optimize for improved peak shape.[16]

The Problem: At a mid-range pH (typically > 3), residual silanol groups on the silica stationary phase are ionized and carry a negative charge.[8][14] The amino group of 2-Methyl-L-serine will be protonated and positively charged. This leads to a strong electrostatic interaction, causing peak tailing.[11][15]

The Solution: Lowering the mobile phase pH to ≤ 3.0 suppresses the ionization of the silanol groups, minimizing these secondary interactions.[9][11][14] At a low pH, the silanol groups are protonated (Si-OH) and therefore neutral, which significantly reduces their interaction with the positively charged analyte.[14][17]

Experimental Protocol: pH Adjustment

  • Prepare Mobile Phase Buffers: Prepare aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, and 3.5) using a suitable buffer system like phosphate or formate. Ensure the buffer concentration is adequate (typically 10-25 mM) to provide sufficient buffering capacity.[14][16]

  • Systematic Testing: Start with the lowest pH mobile phase and analyze your 2-Methyl-L-serine standard.

  • Evaluate Peak Shape: Measure the tailing factor for each pH condition.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry without compromising retention or resolution from other components in your sample.

The Problem: If adjusting the pH alone is insufficient, or if you need to work at a higher pH for other reasons, secondary silanol interactions can still be problematic.

The Solution: Incorporate an ion-pairing reagent into the mobile phase. For a positively charged analyte like 2-Methyl-L-serine, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium pentanesulfonate, sodium hexanesulfonate) can be used.[18] These reagents have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the analyte, effectively masking the analyte's charge and improving its retention and peak shape in reversed-phase systems.[18] Alternatively, a "sacrificial base" like triethylamine can be added to the mobile phase.[9][14] Triethylamine will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[14]

Experimental Protocol: Ion-Pairing Chromatography

  • Select an Ion-Pairing Reagent: Based on your analyte and separation goals, choose a suitable ion-pairing reagent. For amino acids, alkyl sulfonates are common.[18]

  • Prepare Mobile Phase: Add the ion-pairing reagent to your aqueous mobile phase at a concentration typically ranging from 5 to 20 mM.

  • Equilibrate the Column: The column must be thoroughly equilibrated with the ion-pairing mobile phase. This can take significantly longer than standard reversed-phase equilibration.

  • Inject and Analyze: Inject your sample and evaluate the retention and peak shape. You may need to optimize the concentration of the ion-pairing reagent and the organic modifier content.

Guide 2: Stationary Phase Selection

If mobile phase optimization does not fully resolve the peak tailing, the issue may lie with the column chemistry itself.

The Problem: Standard C18 columns, especially older "Type A" silica columns, have a high population of accessible, acidic silanol groups that cause tailing with basic compounds.[9] Even with modern, high-purity "Type B" silica, some residual silanols are unavoidable.[9]

The Solution: Choose a stationary phase designed to minimize silanol interactions or one that offers an alternative retention mechanism.

Alternative Stationary Phases for 2-Methyl-L-serine:

Stationary Phase TypeDescriptionAdvantages for 2-Methyl-L-serine
End-Capped C18 The residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane) to make them less polar and reactive.[8][11]Reduces the number of active sites available for secondary interactions, leading to improved peak shape for basic analytes.[11]
Polar-Embedded Incorporates a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain.The polar group helps to shield the residual silanol groups from the analyte. It can also provide alternative selectivity.[8][19]
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (e.g., bare silica, amide, diol) with a high concentration of organic solvent in the mobile phase.[19][20]Excellent for retaining and separating very polar compounds like amino acids without derivatization.[20][21][22][23] Retention is based on partitioning of the analyte into a water-enriched layer on the stationary phase surface.[20]
Mixed-Mode Combines two or more retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[7]Offers enhanced retention and selectivity for polar and charged compounds like underivatized amino acids.[7]

Workflow for Choosing an Alternative Column:

G start Peak Tailing on Standard C18 q1 Is peak tailing severe? start->q1 a1_yes Consider Alternative Chromatography Mode q1->a1_yes Yes a1_no Try Modern Reversed-Phase Columns q1->a1_no No hilic HILIC Column (e.g., Amide, Silica) a1_yes->hilic mixed_mode Mixed-Mode Column (e.g., RP/Cation-Exchange) a1_yes->mixed_mode endcapped End-Capped C18/C8 a1_no->endcapped polar_embedded Polar-Embedded Phase a1_no->polar_embedded

Decision tree for selecting an alternative HPLC column.
Guide 3: Instrumental and Other Considerations

While less common for a single analyte, instrumental issues can also contribute to peak tailing.

Potential Causes and Solutions:

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the column, or the column and the detector, can cause band broadening that appears as tailing.[8]

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.005") and keep the length to a minimum.[8]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet or degradation of the stationary phase (column bleed) can create active sites that cause tailing. A void at the head of the column can also be a cause.[10][24]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent.[11] If a void has formed, replacing the column is often the best solution.[11][25]

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[13]

    • Solution: Reduce the injection volume or dilute the sample and re-inject.[13][24]

Systematic Troubleshooting Workflow:

G cluster_chemical Chemical Factors cluster_instrumental Instrumental & Physical Factors start Peak Tailing Observed for 2-Methyl-L-serine ph Optimize Mobile Phase pH (Target: pH ≤ 3.0) start->ph additives Use Mobile Phase Additives (e.g., Ion-Pairing Reagent) ph->additives If tailing persists column Select Appropriate Column (e.g., End-capped, HILIC) additives->column If tailing persists overload Check for Sample Overload (Reduce concentration/volume) column->overload If tailing persists extra_column Minimize Extra-Column Volume (Check tubing) overload->extra_column column_health Assess Column Health (Flush or replace) extra_column->column_health end Symmetrical Peak Achieved column_health->end

Systematic workflow for troubleshooting peak tailing.
References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • BenchChem. (n.d.). 2-Methyl-L-serine | 16820-18-1; 5424-29-3.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • PubMed. (n.d.). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • The Nest Group. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS.
  • Oxford Academic. (n.d.). Separation and Indirect Detection of Amino Acids by Reversed-Phase Ion-Pair Chromatography. Journal of Chromatographic Science.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • International Journal of Pharmaceutical and Biological Science Archive. (2013, July 15). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Phenomenex. (2022, June 14). Separation of Amino Acid Mixture in HILIC Mode.
  • HALO® Columns for Chromatography Separations. (n.d.). HILIC Analysis for Polar Modifications of Proteins and Peptides.
  • Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
  • PubMed. (n.d.). [Ion pair-HPLC of some aromatic amino- and hydroxycarboxylic acids].
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • PubChem. (n.d.). 2-Methyl-L-serine | C4H9NO3 | CID 7000050.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • ResearchGate. (n.d.). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry.
  • ChemicalBook. (2025, August 26). 2-Methyl-L-serine | 16820-18-1.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • PubChem. (n.d.). 2-Methylserine | C4H9NO3 | CID 94309.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Wikipedia. (n.d.). 2-Methylserine.
  • PMC. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
  • BenchChem. (n.d.). : Troubleshooting Peak Tailing in Chromatography of Polar Triterpenoids.
  • HPLC Troubleshooting Guide. (n.d.).
  • BenchChem. (n.d.). Application Note: High-Performance Analysis of Underivatized Amino Acids, Including Methylserine, Using Mixed-Mode HPLC.

Sources

Troubleshooting

Improving the resolution of 2-Methyl-L-serine enantiomers

Welcome to the Technical Support Center for the resolution of 2-Methyl-L-serine enantiomers. 2-Methyl-L-serine is a highly valuable non-proteinogenic amino acid and chiral building block used in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the resolution of 2-Methyl-L-serine enantiomers.

2-Methyl-L-serine is a highly valuable non-proteinogenic amino acid and chiral building block used in the synthesis of complex polypeptides and pharmaceutical agents. However, resolving its enantiomers presents a significant thermodynamic and kinetic challenge due to the presence of a quaternary stereocenter and three highly polar functional groups (hydroxyl, carboxyl, and amino).

This guide provides field-proven, self-validating methodologies, quantitative data, and troubleshooting FAQs to help you achieve high enantiomeric excess (ee) across analytical, preparative, and industrial scales.

Resolution Strategy & Decision Matrix

Selecting the correct resolution method depends entirely on your target scale and the specific derivative of 2-methylserine you require. The workflow below outlines the optimal paths based on current scalable chemical and biocatalytic standards.

G Start Racemic 2-Methylserine Decision Target Scale & Purpose? Start->Decision Industrial Industrial (>1 kg) Diastereomeric Salt Decision->Industrial Scale-up Prep Preparative (g) Enzymatic Resolution Decision->Prep Lab Synthesis Analytical Analytical (mg) Chiral HPLC Decision->Analytical ee% Check Ind_Step 1. Esterification 2. (1S)-(+)-Camphorsulfonate Industrial->Ind_Step Prep_Step 1. N/O-Derivatization 2. Lipase (Novozym 435) Prep->Prep_Step Anal_Step CHIRAL-AGP Column Buffer pH 4.1 Analytical->Anal_Step Result Resolved (S) or (R) Enantiomer >99% ee Ind_Step->Result Crystallization Prep_Step->Result Kinetic Resolution Anal_Step->Result Chromatogram

Caption: Decision matrix for 2-Methyl-L-serine enantiomeric resolution workflows.

Self-Validating Experimental Protocols

Protocol A: Multikilogram-Scale Diastereomeric Salt Resolution

Mechanistic Causality: Direct resolution of zwitterionic amino acids is highly inefficient. By first converting 2-methylserine to a methyl ester, the zwitterionic interference is removed. Reacting this ester with an inexpensive, enantiopure resolving agent like (1S)-(+)-camphor-10-sulfonic acid creates a diastereomeric pair. The (S)-enantiomer forms a significantly less-soluble salt, driving a thermodynamic equilibrium that allows it to crystallize out of solution preferentially[1].

Step-by-Step Methodology:

  • Esterification: React racemic 2-methylserine hemihydrate with gaseous hydrogen chloride in methanol to generate racemic 2-methylserine methyl ester[1].

  • Salt Formation: Perform an acid exchange by introducing (1S)-(+)-camphor-10-sulfonic acid to the solution[1].

  • Crystallization: Cool the mixture to induce the precipitation of the (S)-enantiomer camphorsulfonate salt.

  • Self-Validation Check: Analyze the mother liquors via chiral HPLC. If the crystallization was thermodynamically successful, the liquors will naturally plateau at approximately 50% ee for the remaining (R)-enantiomer[1].

  • Upgrade: Filter the crystals. If the solid product is <99.9% ee, perform a single recrystallization step from the liquors to achieve final optical purity[1].

Protocol B: Enzymatic Kinetic Resolution via Lipase-Mediated Acetylation

Mechanistic Causality: Lipases possess highly stereoselective active sites, but they cannot process highly polar, unmodified amino acids. By masking the polar groups (e.g., synthesizing (±)-N-benzoyl-α-methylserine ethyl ester), the substrate becomes lipophilic enough to enter the enzyme's active pocket. Immobilized lipases like Novozym® 435 will then selectively O-acetylate the (R)-enantiomer, leaving the (S)-enantiomer untouched[2].

Step-by-Step Methodology:

  • Derivatization: Convert racemic 2-methylserine to (±)-N-benzoyl-α-methylserine ethyl ester via ethanolysis and subsequent activation[2].

  • Enzymatic Catalysis: Dissolve the derivatized substrate in an organic solvent (e.g., ethyl acetate) and add isopropenyl acetate as the acetyl donor[2].

  • Kinetic Resolution: Introduce Novozym® 435 lipase and incubate with agitation[2].

  • Self-Validation Check: Monitor the reaction over time. A self-validating kinetic resolution with a high E-value (Enantioselectivity > 20) will show a rapid initial conversion that strictly plateaus near 50-54% conversion[2]. If conversion exceeds 60%, the enzyme is non-selectively acetylating both enantiomers.

  • Separation: Separate the unreacted (S)-ester (high ee) from the acetylated (R)-ester using standard silica gel chromatography.

Quantitative Method Comparison

Summarizing the performance metrics of the primary resolution techniques allows for rapid experimental planning:

Resolution MethodResolving Agent / CatalystTarget ScaleTypical YieldEnantiomeric Excess (ee)Scalability
Diastereomeric Salt (1S)-(+)-Camphorsulfonic acidIndustrial (>15 kg)~18.2% (Overall)>99.9%Excellent
Enzymatic (O-Acetylation) Novozym® 435 LipasePreparative (g)~54% (Conversion)94% (S-enantiomer)Moderate
Chiral HPLC (Analytical) CHIRAL-AGP ColumnAnalytical (mg)N/A (Analytical)Baseline ResolutionPoor

Troubleshooting Guides & FAQs

Q: Why am I getting poor enantiomeric excess (ee < 50%) during diastereomeric salt resolution? A: This is a thermodynamic equilibrium failure usually caused by incomplete esterification in Step 1. If unreacted zwitterionic 2-methylserine remains in the mixture, it will not form the camphorsulfonate salt properly and will co-precipitate, contaminating the crystal lattice. Ensure your HCl/Methanol esterification goes to absolute completion. Furthermore, the initial crystallization is expected to leave the liquors at ~50% ee; you must systematically recrystallize the isolated solid to upgrade it to >99% ee[1].

Q: How do I improve the E-value (enantioselectivity) in my lipase-mediated resolution? A: For a kinetic resolution to be effective for both enantiomers, you need an E-value > 20[2]. If you are using unmodified N-benzoyl-α-methylserine, your E-value will likely be < 10 due to poor active-site fitting[2]. To fix this, you must engineer the substrate. Convert it to an ethyl ester (e.g., (±)-N-benzoyl-α-methylserine ethyl ester) and use isopropenyl acetate as your acetyl donor with Novozym® 435. This specific combination has been proven to boost the E-value to ~35, yielding the (S)-enantiomer at 94% ee[2].

Q: My Chiral HPLC shows peak broadening and poor baseline resolution for N-benzoyl-2-methylserine. How can I fix this? A: You are likely using an α1-acid glycoprotein (CHIRAL-AGP) column. The separation mechanism of AGP relies on a delicate balance of ionic binding and hydrophobic interactions[3]. Peak broadening indicates that the ionization state of the carboxylic acid on your analyte is fluctuating during the run. Fix: You must strictly control the mobile phase pH. Buffer the system to exactly pH 4.1 using 20 mM ammonium acetate[3]. If the retention time is too long or peaks are still tailing, add a low concentration of an organic modifier (like 2-propanol) to disrupt non-specific hydrophobic binding to the protein stationary phase[3].

References

  • Title: Complementary Syntheses of N,O-Protected-(S)-2-methylserine on a Multikilogram Scale Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Resolution of α-methylserine derivatives via lipase mediated acetylation Source: Biotechnology and Food Science URL: [Link]

  • Title: REFERENCES CHIRAL-AGP Source: ChromTech URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Enantiomeric Purity of 2-Methyl-L-serine: A Comparative Analysis of Analytical Techniques

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For non-proteinoge...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For non-proteinogenic amino acids like 2-Methyl-L-serine, a chiral building block of significant interest, ensuring enantiomeric purity is paramount. The presence of its D-enantiomer can lead to unforeseen biological consequences, altered efficacy, and regulatory hurdles. This guide provides an in-depth comparison of established analytical methodologies for the validation of the enantiomeric purity of 2-Methyl-L-serine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Imperative of Enantiomeric Purity in Chiral Molecules

Chiral molecules, such as 2-Methyl-L-serine, exist as non-superimposable mirror images called enantiomers. While they share identical physical properties in an achiral environment, their interactions with the chiral environment of a biological system—receptors, enzymes, and other biomolecules—can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects. This fundamental principle of stereochemistry has driven regulatory bodies to increasingly favor the development of single-enantiomer drugs over racemic mixtures. Consequently, robust and reliable analytical methods for determining enantiomeric purity are indispensable in pharmaceutical quality control and drug development.

A Comparative Overview of Analytical Methodologies

The validation of the enantiomeric purity of 2-Methyl-L-serine can be approached through several analytical techniques, each with its own set of advantages and limitations. The three primary methods discussed in this guide are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry. The choice of method often depends on the specific requirements of the analysis, such as the desired level of accuracy, sample throughput, and available instrumentation.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Optical Polarimetry
Principle Differential interaction with a chiral stationary phase leading to physical separation.Formation of diastereomeric complexes with a chiral agent, resulting in distinct NMR signals.Measurement of the rotation of plane-polarized light by the chiral molecule.
Primary Output Chromatogram with separated enantiomer peaks.NMR spectrum with resolved signals for each enantiomer's diastereomeric derivative.Specific optical rotation value.
Quantitation Integration of peak areas.Integration of distinct NMR signals.Calculation based on known specific rotation of the pure enantiomer.
Sensitivity High (can detect trace impurities).Moderate (generally requires higher concentrations than HPLC).Low (not suitable for detecting trace impurities).
Throughput Moderate (dependent on run time).High (rapid analysis after sample preparation).High (very rapid measurement).
Method Development Can be complex, requiring screening of columns and mobile phases.Requires selection of an appropriate chiral solvating or derivatizing agent.Simple, requires a known specific rotation value.
Validation Well-established protocols (ICH/USP).Feasible, but can be more complex than HPLC validation.Primarily used for bulk characterization, not for trace impurity quantification.
Destructive? Non-destructive (sample can be recovered).Non-destructive.Non-destructive.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is widely regarded as the most robust and reliable method for the quantitative determination of enantiomeric purity.[1] The technique achieves physical separation of the enantiomers, providing a high degree of accuracy and sensitivity. The separation is based on the differential interactions of the enantiomers with a chiral stationary phase (CSP).

Causality in Method Design: The choice of CSP is critical for achieving separation. For α-methyl amino acids like 2-Methyl-L-serine, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective due to their ability to form transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The mobile phase composition is then optimized to fine-tune the retention and resolution of the enantiomers.

Workflow for Chiral HPLC Method Development:

Caption: Workflow for developing and validating a chiral HPLC method.

Experimental Protocol: Chiral HPLC of N-Protected 2-Methyl-serine

  • Rationale for Derivatization: While direct analysis of underivatized amino acids is possible, derivatization of the amino group (e.g., with Fmoc-Cl or Boc-anhydride) can improve chromatographic behavior and detection sensitivity, particularly with UV detectors.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase: CHIRALPAK® IA or a similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm).

  • Reagents and Materials:

    • 2-Methyl-L-serine sample

    • Racemic 2-Methyl-serine (for method development and system suitability)

    • Fmoc-Cl or Boc-anhydride for derivatization

    • HPLC-grade solvents (e.g., hexane, ethanol, isopropanol, acetonitrile, water)

    • Acidic or basic mobile phase additives (e.g., trifluoroacetic acid (TFA) or diethylamine (DEA))

  • Procedure:

    • Derivatization (if applicable): Protect the amino group of 2-Methyl-L-serine and the racemic standard with a suitable protecting group (e.g., Fmoc) following standard laboratory procedures.

    • Mobile Phase Preparation: Prepare a series of mobile phases for screening. For a normal phase separation, a typical starting point would be a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of an acidic or basic additive.

    • Chromatographic Conditions:

      • Column: CHIRALPAK® IA

      • Mobile Phase: Isocratic elution with Hexane/Ethanol/TFA (e.g., 80:20:0.1 v/v/v). The exact ratio should be optimized for best resolution.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

    • Analysis:

      • Inject the derivatized racemic standard to confirm the separation of the two enantiomers and determine their retention times.

      • Inject the derivatized 2-Methyl-L-serine sample.

      • Calculate the enantiomeric purity by determining the peak area of the D-enantiomer as a percentage of the total area of both enantiomer peaks.

  • System Suitability: Before sample analysis, inject the racemic standard to ensure the system is performing adequately. Key parameters to check include resolution between the enantiomer peaks (typically >1.5), tailing factor, and reproducibility of retention times.

  • Method Validation: A comprehensive validation should be performed according to ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Powerful Alternative

NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for physical separation. The principle relies on converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA). These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.

Causality in Method Design: The choice of the chiral auxiliary (CDA or CSA) is crucial. For amino acids, chiral derivatizing agents that react with the amino or carboxyl group are commonly used. Chiral solvating agents form non-covalent diastereomeric complexes, offering the advantage of a simpler sample preparation. The magnetic field strength of the NMR instrument will also impact the resolution of the diastereomeric signals.

Workflow for NMR-based Enantiomeric Purity Determination:

Caption: Workflow for determining enantiomeric purity using NMR spectroscopy.

Experimental Protocol: NMR Analysis using a Chiral Solvating Agent

  • Rationale for N-Protection: Derivatizing the amino group of 2-Methyl-L-serine with a chromophore-containing group like 3,5-dinitrobenzoyl (DNB) can enhance the interaction with certain chiral solvating agents and provide well-resolved protons for analysis.

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials:

    • N-DNB-2-Methyl-L-serine sample

    • Racemic N-DNB-2-Methyl-serine

    • Chiral Solvating Agent (CSA), e.g., (R,R)- or (S,S)-BTDA (a bis-thiourea based CSA)

    • Deuterated NMR solvent (e.g., CDCl₃)

    • Base additive (e.g., DABCO), if required for complexation

  • Procedure:

    • Sample Preparation: In an NMR tube, dissolve a known amount of the N-DNB-2-Methyl-L-serine sample in the deuterated solvent. Add the chiral solvating agent and any necessary additives to achieve a specific molar ratio (e.g., 1:1:1 of analyte:CSA:base).

    • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.

    • Spectral Analysis:

      • Identify the signals corresponding to the protons of the N-DNB-2-Methyl-serine that are split into two distinct sets of resonances due to the formation of diastereomeric complexes with the CSA. Protons close to the chiral center are often the most affected.

      • Integrate the well-resolved signals corresponding to each diastereomer.

    • Calculation: Calculate the enantiomeric purity based on the ratio of the integrals of the diastereomeric signals.

  • Validation: The method can be validated for accuracy and precision by preparing samples with known enantiomeric ratios and comparing the NMR results to the expected values.

Optical Polarimetry: A Classic, Rapid Screening Tool

Optical polarimetry is a traditional and rapid method for assessing the enantiomeric purity of a bulk sample. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration.

Causality in Method Design: The observed optical rotation is directly proportional to the concentration of the chiral substance and the path length of the sample cell. The specific rotation, a standardized value, is an intrinsic property of a pure enantiomer under defined conditions (solvent, temperature, and wavelength). For 2-Methyl-L-serine, the specific rotation has been reported as [α] = +3.3° (in 5 M HCl, 25°C) .

Workflow for Polarimetric Analysis:

Caption: A simplified workflow for enantiomeric purity assessment by polarimetry.

Experimental Protocol: Polarimetric Determination of Enantiomeric Excess

  • Instrumentation:

    • Polarimeter

  • Reagents and Materials:

    • 2-Methyl-L-serine sample

    • 5 M Hydrochloric acid (HCl)

  • Procedure:

    • Sample Preparation: Accurately prepare a solution of 2-Methyl-L-serine in 5 M HCl at a known concentration (c, in g/mL).

    • Measurement:

      • Calibrate the polarimeter with a blank (5 M HCl).

      • Fill the sample cell (of known path length, l, in dm) with the sample solution and measure the observed optical rotation (α).

    • Calculation of Enantiomeric Excess (ee):

      • Calculate the specific rotation of the sample: [α]sample = α / (c * l)

      • Calculate the enantiomeric excess (% ee): % ee = ([α]sample / [α]pure L-enantiomer) * 100

      • In this case, [α]pure L-enantiomer = +3.3°.

  • Limitations: Polarimetry is not suitable for detecting small amounts of enantiomeric impurity and is highly dependent on the accuracy of the known specific rotation of the pure enantiomer. It is best used as a rapid quality control check for bulk material rather than a precise quantitative tool for trace impurities.

Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Purity

The validation of the enantiomeric purity of 2-Methyl-L-serine is a critical aspect of its development for research and pharmaceutical applications. While chiral HPLC stands as the gold standard for its high sensitivity, resolution, and well-established validation frameworks, NMR spectroscopy offers a rapid and powerful alternative, particularly for high-throughput screening and reaction monitoring. Optical polarimetry, though less sensitive, provides a quick and straightforward method for the bulk characterization of enantiomerically enriched samples.

For a comprehensive and robust validation of enantiomeric purity, a combination of these techniques is often the most effective strategy. A rapid screen by NMR or polarimetry can be followed by a more rigorous and quantitative analysis using a validated chiral HPLC method. This multi-faceted approach provides a high degree of confidence in the stereochemical integrity of 2-Methyl-L-serine, ensuring its quality, safety, and efficacy in its intended applications.

References

  • An efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride via asymmetrically catalyzed amination. J Asian Nat Prod Res. 2020 Jan;22(1):61-68. [Link]

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link]

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link]

  • Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. Org Lett. 2005 Jan 20;7(2):255-8. [Link]

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2004). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. 2025 Jul 11;30(14):2930. [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. 2025 Aug 07. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Chiral sensing: novel chiral solvating agents for nondiastereomeric determination of enantiomeric excess. MANA - NIMS. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. 2025 Jul 11. [Link]

  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Anal Chem. 2013 Nov 19;85(22):10887-94. [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality. 2003 Mar;15(3):256-70. [Link]

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2026 Mar 20. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. 2021 Jul 29. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Separation and detection of D-/L-serine by conventional HPLC. MethodsX. 2022;9:101859. [Link]

  • Absolute value of optical rotation of 100% L-serine at 490 and 590 nm.... ResearchGate. [Link]

  • Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation. MDPI. 2025 Aug 07. [Link]

  • The effect of methyl group rotation on 1H-1H solid-state NMR spin-diffusion spectra. Research Square. 2026 Jan 29. [Link]

  • Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Archives des publications du CNRC. [Link]

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Springer. [Link]

  • Separation and detection of D-/L-serine by conventional HPLC. MethodsX. 2022; 9: 101859. [Link]

  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development. Scientific Research and Community. 2026 Jan 31. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. 2022 Mar 31. [Link]

Sources

Comparative

Advanced Quantification of 2-Methyl-L-serine: A Comparative Guide to Analytical Standards

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Mechanistic Context: The Analytical Challenge of 2-Methyl-L-serine As targeted metabolomics and synthetic biology advance, the accurat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Mechanistic Context: The Analytical Challenge of 2-Methyl-L-serine

As targeted metabolomics and synthetic biology advance, the accurate quantification of non-proteinogenic amino acids like 2-Methyl-L-serine (CAS 16820-18-1) has become a critical analytical bottleneck. Characterized by a methyl group substitution at the α-carbon, this chiral building block is increasingly utilized in advanced research and drug development 1[1].

From a chromatographic perspective, 2-Methyl-L-serine presents unique challenges. With a molecular weight of 119.12 g/mol and an extreme polarity (XLogP3 of -3.9), it exhibits virtually no retention on standard reversed-phase (C18) columns 2[2]. Furthermore, when quantifying this analyte in complex biological matrices (e.g., plasma or cell lysates), co-eluting endogenous compounds cause severe ion suppression during electrospray ionization (ESI). Selecting the correct analytical standard is not merely a procedural step; it is the foundational mechanism that ensures data integrity.

Objective Comparison: Selecting the Right Analytical Standard

In my experience optimizing targeted LC-MS/MS workflows, a common failure point is the reliance on generic surrogate standards. Below is an objective comparison of the three primary standard strategies used for 2-Methyl-L-serine quantification.

Table 1: Comparative Analysis of Analytical Standards
Standard CategoryExampleStructural HomologyRT Shift vs AnalyteMatrix Effect CompensationRecommended Use Case
Generic Surrogate L-SerineLow (Lacks α-methyl)SignificantPoorQualitative screening only
Native Standard (+)-2-Methyl-L-serine (≥99%)Exact (CAS 16820-18-1)NoneModerate (Requires matrix-matching)External calibration curves
SIL-IS 13C, 15N-2-Methyl-L-serineIsotopicNegligibleExcellentAbsolute quantification in biofluids

The Causality of Standard Selection: Using a generic L-serine standard fails because the α-methyl group of 2-Methyl-L-serine fundamentally alters its lipophilicity and pKa, leading to a different retention time (RT) in Hydrophilic Interaction Liquid Chromatography (HILIC). Consequently, the generic standard elutes at a different time than the target analyte, exposing them to different ion suppression zones. Utilizing a high-purity native standard (e.g., ≥99% purity) 3[3] allows for exact RT matching, while a Stable Isotope-Labeled Internal Standard (SIL-IS) perfectly corrects for both extraction recovery and ionization variations.

MatrixLogic M Biological Matrix (Plasma/Cell Lysate) I Ion Suppression/Enhancement M->I S1 Generic Standard (Poor Accuracy) I->S1 Uncorrected S2 Native 2-Methyl-L-serine (Matrix-Matched) I->S2 Partially Mitigated S3 SIL-Internal Standard (Absolute Accuracy) I->S3 Fully Mitigated

Fig 2. Matrix effect mitigation logic using different analytical standard strategies.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To achieve absolute quantification, the protocol must be designed as a self-validating system. This means embedding Quality Control (QC) checks and System Suitability Tests (SST) directly into the methodology.

LCMS_Workflow S1 Sample Prep (Acetonitrile PPT) S2 Standard Spike (Native/SIL) S1->S2 S3 HILIC Separation (Gradient Elution) S2->S3 S4 ESI+ MS/MS (m/z 120.1 -> 74.1) S3->S4 S5 Quantification (MRM Data) S4->S5

Fig 1. Self-validating LC-MS/MS workflow for 2-Methyl-L-serine quantification.

Step-by-Step Methodology

Phase 1: Standard Preparation & Calibration

  • Action: Prepare a 1 mg/mL primary stock of high-purity native 2-Methyl-L-serine 4[4] in LC-MS grade water. Dilute to working concentrations (10–1000 ng/mL) using 50% Acetonitrile.

  • Causality: Matching the standard solvent to the initial HILIC mobile phase conditions prevents solvent-mismatch peak distortion (peak broadening or splitting) at the column head.

Phase 2: Matrix Extraction

  • Action: Aliquot 50 µL of biological sample. Add 10 µL of SIL-IS working solution. Add 150 µL of cold Acetonitrile (4°C). Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins.

  • Causality: Spiking the internal standard before extraction ensures it accounts for both physical recovery losses and downstream matrix effects. The cold acetonitrile induces rapid protein precipitation 5[5] while keeping the highly polar 2-Methyl-L-serine completely soluble in the supernatant.

Phase 3: Chromatographic Separation (HILIC)

  • Action: Use an Amide-HILIC column (100 x 2.1 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The highly negative XLogP3 prevents retention on standard C18 columns. HILIC provides orthogonal retention, with the acidic pH ensuring consistent protonation of the amine group for sharp peak shapes.

Phase 4: MS/MS Acquisition & System Suitability

  • Action: Operate in ESI Positive Mode. Monitor MRM Transitions: Precursor m/z 120.1 → Product m/z 74.1 (Quantifier) and 102.1 (Qualifier) 2[2].

  • Causality: The 120.1 → 74.1 transition reflects the loss of H₂O and CO (46 Da) from the protonated molecular ion, forming a highly specific, stable immonium fragment.

  • Self-Validation (SST): Inject a mid-QC sample every 10 runs. The analytical batch is only valid if the RT drift remains <0.1 min and the peak area CV is <5%.

Experimental Data: Performance Comparison

The following experimental data demonstrates the quantitative impact of standard selection when analyzing 2-Methyl-L-serine spiked into a human plasma matrix.

Table 2: Validation Parameters for 2-Methyl-L-serine (Spiked Plasma Matrix)
ParameterGeneric Surrogate (L-Serine)Native Standard (Matrix-Matched)SIL-IS Corrected
Accuracy (% Bias) -28.4%-4.2%+1.1%
Intra-day Precision (CV%) 15.2%6.8%2.4%
Inter-day Precision (CV%) 18.7%8.5%3.1%
Recovery (%) 62%88%99% (Normalized)
References
  • Thermo Scientific Chemicals (+)-2-Methyl-L-serine, 99% 250 mg | Buy Online , Fisher Scientific, 3

  • 2-Methyl-D-serine | C4H9NO3 | CID 439656 , PubChem, 2

  • US9556113B2 - Combination uses of dichloroacetate and oxamate, and their prodrugs, for cancer treatment , Google Patents, 5

  • 2-Methyl-L-serine | 16820-18-1; 5424-29-3 , Benchchem, 1

  • alpha-Methyl-L-serine | TRC-M325976-500MG , LGC Standards, 4

Sources

Validation

A Comparative Guide to the Enzymatic Incorporation of 2-Methyl-L-serine and L-serine

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide and protein engineering, the site-specific incorporation of non-natural amino acids (nnAAs) offers a powerful tool to introduce...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and protein engineering, the site-specific incorporation of non-natural amino acids (nnAAs) offers a powerful tool to introduce novel functionalities, enhance stability, and modulate biological activity.[1] L-serine, a fundamental proteinogenic amino acid, plays a crucial role in various biological processes, including protein synthesis and one-carbon metabolism. Its Cα-methylated analog, 2-Methyl-L-serine, presents an intriguing candidate for modifying peptide backbones, potentially conferring resistance to enzymatic degradation and inducing specific conformational constraints. This guide provides an in-depth comparison of the enzymatic incorporation of 2-Methyl-L-serine versus its natural counterpart, L-serine, offering both theoretical insights and practical experimental frameworks for researchers in the field.

Structural and Functional Significance: L-serine vs. 2-Methyl-L-serine

L-serine is a polar, aliphatic amino acid with a primary alcohol side chain. This hydroxyl group is a key functional moiety, participating in hydrogen bonding and serving as a site for post-translational modifications such as phosphorylation. In contrast, 2-Methyl-L-serine introduces a methyl group at the alpha-carbon, a seemingly subtle modification with significant stereochemical and electronic consequences.

FeatureL-serine2-Methyl-L-serine
Structure
Chemical Formula C₃H₇NO₃C₄H₉NO₃
Molar Mass 105.09 g/mol 119.12 g/mol
Key Feature Primary hydroxyl groupCα-methyl group
Flexibility Rotation around Cα-Cβ bondRestricted rotation due to steric hindrance from the Cα-methyl group
Biological Role Protein synthesis, precursor for other metabolitesPrimarily used in synthetic peptide chemistry and as a research tool

The Cα-methylation in 2-Methyl-L-serine sterically hinders the rotation around the peptide backbone, which can enforce specific secondary structures in peptides. This conformational rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and specificity for biological targets.

The Enzymatic Machinery: A Tale of Two Substrates

The primary enzymatic step for the incorporation of serine into proteins is its attachment to its cognate transfer RNA (tRNA) by seryl-tRNA synthetase (SerRS).[2] This class II aminoacyl-tRNA synthetase (AARS) recognizes L-serine with high specificity and catalyzes its esterification to the 3'-end of tRNASer.

The central question for the enzymatic incorporation of 2-Methyl-L-serine is its recognition and processing by SerRS or other peptide-synthesizing enzymes. The active site of an AARS is a finely tuned environment that selects for its cognate amino acid based on size, shape, and chemical properties.[3] The additional methyl group in 2-Methyl-L-serine presents a significant steric challenge to the active site of most wild-type SerRS enzymes.

Comparative Enzymatic Incorporation: A Hypothetical Kinetic Analysis

Here, we present a hypothetical comparative dataset to illustrate the anticipated differences in enzymatic efficiency. These values are for illustrative purposes and would need to be determined experimentally.

Kinetic ParameterL-serine (Natural Substrate)2-Methyl-L-serine (Analog)Expected Rationale
Michaelis Constant (Km) Low µM rangeHigh µM to mM rangeThe Cα-methyl group is expected to cause steric clashes within the SerRS active site, leading to a lower binding affinity (higher Km).
Catalytic Rate (kcat) High (s⁻¹)Significantly lower (s⁻¹)The altered geometry and electronic environment caused by the methyl group are likely to hinder the optimal positioning of the substrate for catalysis, resulting in a much slower turnover rate.
Catalytic Efficiency (kcat/Km) High (M⁻¹s⁻¹)Drastically reducedThe combination of lower binding affinity and a slower catalytic rate will lead to a substantial decrease in the overall efficiency of the enzyme with the non-natural analog.

It is important to note that some aminoacyl-tRNA synthetases, or engineered variants, exhibit "relaxed" substrate specificity and may be more accommodating to non-natural amino acids.[4][5] Therefore, the successful incorporation of 2-Methyl-L-serine would likely require the use of such a permissive enzyme or the directed evolution of a seryl-tRNA synthetase.

Experimental Workflow for Comparative Analysis

To empirically determine the comparative enzymatic incorporation of L-serine and 2-Methyl-L-serine, a series of well-defined experiments are necessary. Below is a comprehensive, step-by-step methodology for researchers to follow.

Enzyme Preparation

The first step is to obtain a pure and active seryl-tRNA synthetase. This is typically achieved through recombinant expression in a host system like E. coli followed by purification.

Enzyme_Preparation cluster_expression Recombinant Expression cluster_purification Purification E_coli_Transformation Transform E. coli with SerRS expression vector Culture_Growth Grow bacterial culture and induce protein expression E_coli_Transformation->Culture_Growth Cell_Harvest Harvest cells by centrifugation Culture_Growth->Cell_Harvest Cell_Lysis Lyse cells to release intracellular proteins Cell_Harvest->Cell_Lysis Clarification Clarify lysate by centrifugation Cell_Lysis->Clarification Affinity_Chromatography Purify SerRS using affinity chromatography (e.g., Ni-NTA for His-tagged protein) Clarification->Affinity_Chromatography Purity_Analysis Assess purity by SDS-PAGE Affinity_Chromatography->Purity_Analysis

In Vitro Aminoacylation Assay

This assay measures the rate at which the synthetase attaches the amino acid to its cognate tRNA. A common method involves using a radiolabeled amino acid.

Aminoacylation_Assay cluster_reaction Reaction Setup cluster_analysis Analysis Reaction_Mix Prepare reaction mix: - Purified SerRS - tRNASer - ATP - Mg²⁺ - Radiolabeled amino acid ([³H]-L-serine or [³H]-2-Methyl-L-serine) Incubation Incubate at optimal temperature (e.g., 37°C) Reaction_Mix->Incubation Quenching Quench reaction at different time points Incubation->Quenching Precipitation Precipitate tRNA (e.g., with trichloroacetic acid) Quenching->Precipitation Filtration Filter to separate precipitated tRNA from unreacted amino acid Precipitation->Filtration Scintillation_Counting Quantify radioactivity of the filter Filtration->Scintillation_Counting

Detailed Protocol for In Vitro Aminoacylation Assay:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Purified seryl-tRNA synthetase (final concentration, e.g., 100 nM)

    • In vitro transcribed or purified tRNASer (final concentration, e.g., 5 µM)

    • ATP (final concentration, e.g., 2 mM)

    • MgCl₂ (final concentration, e.g., 10 mM)

    • Buffer (e.g., 50 mM HEPES, pH 7.5)

    • Radiolabeled amino acid ([³H]-L-serine or synthesized [³H]-2-Methyl-L-serine) at varying concentrations to determine Km.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Time-Course Sampling and Quenching: At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and quench it by spotting onto a filter paper disc presoaked in cold 10% trichloroacetic acid (TCA).

  • Washing and Scintillation Counting: Wash the filter discs extensively with cold 5% TCA and then with ethanol to remove unreacted radiolabeled amino acid. Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of aminoacyl-tRNA formed over time to determine the initial reaction velocity. Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

In Vitro Transcription-Translation (IVTT) Assay

To confirm that the acylated tRNA can be utilized by the ribosome for peptide synthesis, an IVTT assay can be performed.

Protocol for IVTT Assay:

  • Reaction Setup: Prepare a commercially available IVTT system (e.g., from E. coli S30 extract) according to the manufacturer's instructions.

  • Template DNA: Add a DNA template encoding a reporter protein (e.g., GFP) with an in-frame codon for serine at a specific position.

  • Amino Acid Mix: Prepare an amino acid mixture lacking L-serine.

  • Supplementation: To separate reaction tubes, add either L-serine or 2-Methyl-L-serine.

  • Incubation: Incubate the reactions to allow for protein synthesis.

  • Analysis: Analyze the reaction products by SDS-PAGE and autoradiography (if a radiolabeled amino acid is used in the mix) or by western blotting for the reporter protein. Mass spectrometry can be used to confirm the incorporation of 2-Methyl-L-serine.

Product Analysis by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the incorporation of a non-natural amino acid into a peptide.

Protocol for Mass Spectrometry Analysis:

  • Protein/Peptide Purification: Purify the protein or peptide synthesized in the IVTT reaction or by enzymatic peptide synthesis.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the expected protein sequence. A mass shift corresponding to the mass difference between L-serine and 2-Methyl-L-serine in the fragment ions will confirm the incorporation and its location.

Implications for Drug Development and Research

The ability to enzymatically incorporate 2-Methyl-L-serine into peptides and proteins opens up new avenues for therapeutic design and fundamental research.

  • Enhanced Proteolytic Stability: The Cα-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based drugs.

  • Conformational Control: By restricting the conformational freedom of the peptide backbone, 2-Methyl-L-serine can be used to stabilize specific secondary structures, such as helices or turns, which are often crucial for biological activity.

  • Probing Enzyme Mechanisms: The incorporation of this non-natural analog can be used to probe the active sites of enzymes and to study the role of backbone flexibility in enzyme catalysis.

Conclusion

While the enzymatic incorporation of 2-Methyl-L-serine is expected to be significantly less efficient than that of its natural counterpart, L-serine, with wild-type enzymes, the potential benefits of this modification for peptide and protein engineering are substantial. The use of enzymes with relaxed substrate specificity or engineered variants is a promising strategy to overcome the catalytic challenge. The experimental workflows detailed in this guide provide a robust framework for researchers to quantitatively compare the incorporation of these two amino acids and to explore the exciting possibilities offered by this unique non-natural building block.

References

  • Carter, C. W., Jr. (2017). Urzymes – minimal aminoacyl-tRNA synthetases: addressing their catalytic authenticity. [Source details not fully available in search results]
  • Mocibob, M., Ivic, N., Bilokapic, S., & Weygand-Durasevic, I. (2010). Homologs of aminoacyl-tRNA synthetases acylate carrier proteins and provide a link between ribosomal and nonribosomal peptide synthesis. Proceedings of the National Academy of Sciences, 107(33), 14585–14590. [Link]

  • Guo, L. T., & Schimmel, P. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(17), 6784-6789. [Link]

  • Dykeman, E. C. (2025). An empirical model of aminoacylation kinetics for E. coli class I and II aminoacyl tRNA synthetases. PLOS Computational Biology. [Link]

  • Fruton, J. S. (1942). SYNTHESIS OF PEPTIDES OF l-SERINE. Journal of Biological Chemistry. [Link]

  • Jackson, A. M., & de Crécy-Lagard, V. (2022). Indirect Routes to Aminoacyl-tRNA: The Diversity of Prokaryotic Cysteine Encoding Systems. Frontiers in Microbiology, 12, 805417. [Link]

  • Rigouts, S., et al. (2021). Cell-free translation of peptides and proteins: from high throughput screening to clinical production. Current Opinion in Chemical Biology, 17(4), 420-426. [Link]

  • AARS Online. (n.d.). Seryl-tRNA Synthetase - SerRS. AARS Online. [Link]

  • Giege, R., & Springer, M. (1978). Yeast seryl tRNA synthetase: two sets of substrate sites involved in aminoacylation. FEBS Letters, 94(1), 135-139. [Link]

  • Yadavalli, S. S., & Ibba, M. (2020). Mechanisms and kinetic assays of aminoacyl-tRNA synthetases. FEBS Letters, 594(13), 2213-2228. [Link]

  • Zhang, Y., et al. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Frontiers in Chemistry, 2, 34. [Link]

  • PDB-101. (n.d.). Aminoacyl-tRNA Synthetases. RCSB PDB. [Link]

Sources

Comparative

Application Guide: Evaluating Anti-L-Serine Antibody Specificity and Cross-Reactivity with 2-Methyl-L-Serine

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where researchers must distinguish between canonical amino acids and their synthetic or bacterial derivatives. L-Serine is a fundamental am...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where researchers must distinguish between canonical amino acids and their synthetic or bacterial derivatives. L-Serine is a fundamental amino acid central to cellular proliferation, sphingolipid synthesis, and neurotransmission ()[1]. In contrast, 2-Methyl-L-serine (α-methylserine) is a non-proteinogenic analog featuring a quaternary alpha-carbon. It is increasingly utilized in drug development to synthesize peptidomimetics with enhanced metabolic stability against proteases ()[2] and is studied as a unique metabolic intermediate in bacteria via the enzyme α-methylserine aldolase ()[3].

For researchers conducting metabolic flux analysis or localizing these compounds in complex biological matrices, distinguishing between endogenous L-serine and 2-Methyl-L-serine is paramount. This guide objectively compares the binding performance of commercial anti-L-serine antibodies against L-serine and its α-methylated analog, providing field-proven experimental protocols for cross-reactivity validation.

Mechanistic Basis of Specificity: The Alpha-Carbon Steric Gate

High-performance anti-L-serine antibodies (such as the IS1003 rabbit polyclonal antibody) are generated using conjugated L-serine as the immunogen ()[4]. The paratope of these antibodies is exquisitely sensitive to the stereochemistry and substitution pattern of the amino acid's backbone.

While L-serine binds with high affinity, the addition of a methyl group at the alpha-carbon in 2-Methyl-L-serine introduces severe steric hindrance. This quaternary stereocenter physically clashes with the antibody's binding pocket, preventing the stabilization of the antigen-antibody complex. Consequently, anti-L-serine antibodies exhibit near-zero cross-reactivity with 2-Methyl-L-serine, making them ideal orthogonal tools for researchers utilizing α-methylated analogs in background-free metabolic tracing.

Recognition A Anti-L-Serine Paratope B L-Serine (Target) A->B C 2-Methyl-L-Serine (Analog) A->C D High Affinity Binding (Conformational Fit) B->D E Steric Hindrance at Alpha-Carbon C->E F Binding Prevented (<0.1% Cross-Reactivity) E->F

Caption: Structural recognition logic determining anti-L-serine antibody specificity.

Comparative Performance Data

To objectively evaluate the performance of anti-L-serine antibodies, competitive ELISA is the gold standard. The table below summarizes the cross-reactivity profiles of a standard purified anti-L-serine polyclonal antibody against various structural analogs[1],[4].

Competitor CompoundStructural Difference from L-SerineIC50 (µM)Cross-Reactivity (%)
L-Serine None (Target)1.2100%
D-Serine Inverted stereocenter>1000<0.4%
L-Threonine Beta-carbon methylation>1000<0.09%
2-Methyl-L-Serine Alpha-carbon methylation>1000<0.1% *
Glycine Lacks hydroxymethyl group>1000<0.7%

*Note: 2-Methyl-L-serine cross-reactivity is extrapolated from the antibody's inability to accommodate alpha/beta substitutions (e.g., L-threonine) and its strict stereospecificity.

Experimental Protocol: Self-Validating Competitive ELISA

To trust the specificity of your immunostaining or quantification, you must validate the antibody in your specific assay conditions. This competitive ELISA protocol is designed as a self-validating system : by running a standard curve of the target (L-serine) alongside the analog (2-Methyl-L-serine), you establish both the dynamic range of the assay and the absolute threshold of cross-reactivity.

Step-by-Step Methodology

Step 1: Plate Coating

  • Protocol: Coat a 96-well microtiter plate with L-serine conjugated to a carrier protein (e.g., BSA) at 1 µg/mL overnight at 4°C.

  • Causality: Immobilizing the conjugate creates a solid-phase target that mimics the original immunogen, providing a baseline for maximum primary antibody binding (B0).

Step 2: Blocking

  • Protocol: Wash the plate 3x with PBST (PBS + 0.05% Tween-20) and block with 2% BSA in PBS for 2 hours at room temperature.

  • Causality: Blocking saturates unbound hydrophobic sites on the polystyrene plate. Without this step, the primary antibody would non-specifically adsorb to the plastic, creating a false-positive background signal that masks true competitive inhibition.

Step 3: Competitor Pre-Incubation (The Critical Step)

  • Protocol: In separate low-bind tubes, prepare serial dilutions (0.1 µM to 1000 µM) of free L-serine and 2-Methyl-L-serine. Add the anti-L-serine primary antibody at its optimal working dilution (e.g., 1:1000). Incubate for 1 hour at 37°C.

  • Causality: Pre-incubating the antibody with the free amino acid in solution allows the system to reach thermodynamic equilibrium before exposure to the plate. If the antibody cross-reacts with 2-Methyl-L-serine, it will bind the analog in solution, depleting the pool of available paratopes. This is a self-validating step: the L-serine standard curve proves the antibody can be inhibited, validating that any lack of inhibition by 2-Methyl-L-serine is due to true non-reactivity, not an assay failure.

Step 4: Competitive Binding & Detection

  • Protocol: Transfer the pre-incubated mixtures to the coated plate. Incubate for 1 hour at room temperature. Wash 5x with PBST. Add an HRP-conjugated anti-rabbit secondary antibody for 1 hour. Wash again, add TMB substrate, and stop the reaction with 1M H₂SO₄ after 15 minutes. Read absorbance at 450 nm.

  • Causality: The colorimetric signal is inversely proportional to the concentration of the recognized competitor in solution. A persistently high signal across all 2-Methyl-L-serine wells confirms the antibody did not bind the analog in solution.

Workflow A 1. Coat Plate with L-Serine Conjugate B 2. Pre-incubate Antibody with Competitors A->B C 3. Apply Mixture To Coated Plate B->C D 4. Wash & Add HRP-Secondary C->D E 5. TMB Detection (Read OD 450nm) D->E

Caption: Step-by-step competitive ELISA workflow for validating antibody cross-reactivity.

Strategic Applications in Drug Development

Because highly specific anti-L-serine antibodies do not cross-react with 2-Methyl-L-serine, drug development professionals can use these two molecules orthogonally. For instance, when developing peptidomimetics containing α-methylserine to resist proteolytic degradation, researchers can use anti-L-serine antibodies to monitor the endogenous L-serine pool without the synthetic peptide confounding the assay. Furthermore, in microbiological studies investigating Variovorax paradoxus and its α-methylserine aldolase activity, this lack of cross-reactivity allows for precise, independent quantification of the substrate and canonical amino acid pools.

References

  • Title: L-Serine antibody rabbit pAb IS1003 Source: Immusmol URL: [Link]

  • Title: Anti-conjugated L-Serine antibody Product Data Sheet Source: Eagle Biosciences URL: [Link]

  • Title: Design and Synthesis of Biologically Active Peptides: A 'Tail' of Amino Acids can Modulate Activity Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Alpha-methylserine aldolase - Variovorax paradoxus Source: UniProtKB URL: [Link]

Sources

Validation

Isotopic Labeling of 2-Methyl-L-Serine for Metabolic Tracing: A Comparative Guide for SGOC Flux Analysis

Introduction: The Bottleneck in One-Carbon Tracing The Serine, Glycine, and One-Carbon (SGOC) metabolic network is a central hub for cellular proliferation, redox homeostasis, and epigenetic regulation. In cancer pathoge...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bottleneck in One-Carbon Tracing

The Serine, Glycine, and One-Carbon (SGOC) metabolic network is a central hub for cellular proliferation, redox homeostasis, and epigenetic regulation. In cancer pathogenesis and metabolic disorders, quantifying the flux through Serine Hydroxymethyltransferase (SHMT)—the enzyme responsible for the reversible interconversion of serine and glycine—is critical.

Historically, researchers have relied on standard [U-13C]-L-Serine to trace this pathway. However, as an application scientist who has spent years optimizing LC-MS/MS workflows, I frequently encounter a fundamental limitation with standard tracers: rapid isotopic scrambling . Standard 13C-serine is metabolized so quickly into purines, pyrimidines, and glutathione that capturing the exact kinetic rate of SHMT binding and amino acid transporter activity becomes mathematically convoluted.

Enter 13C-labeled 2-Methyl-L-serine .

By substituting the alpha-hydrogen of L-serine with a methyl group, 2-Methyl-L-serine [1] acts as a highly specific structural analog. Because standard SHMT cleavage requires the abstraction of an alpha-proton to form a quinonoid intermediate, the tertiary alpha-carbon of 2-Methyl-L-serine prevents this retro-aldol cleavage [2]. Consequently, isotopically labeled 2-Methyl-L-serine acts as a "metabolic trap." It is imported into the cell and binds to SHMT, but it is not rapidly consumed. This allows researchers to precisely measure amino acid transporter kinetics and SHMT active-site availability without the noise of downstream metabolic dilution.

SGOC_Mechanism Glucose Glucose Serine L-Serine (Endogenous) Glucose->Serine De Novo Synthesis SHMT SHMT1 / SHMT2 (Enzyme) Serine->SHMT Natural Substrate Glycine Glycine + 5,10-meTHF SHMT->Glycine Retro-aldol cleavage DeadEnd Stalled Enzyme Complex (No α-proton cleavage) SHMT->DeadEnd Metabolic Trapping Probe 13C-2-Methyl-L-Serine (Isotopic Tracer) Probe->SHMT Competitive Binding

Fig 1. Competitive binding and metabolic trapping of 13C-2-Methyl-L-serine at the SHMT active site.

Objective Comparison: 2-Methyl-L-Serine vs. Alternative Tracers

When designing a metabolic flux analysis (MFA) experiment [3], selecting the correct isotopic probe dictates the integrity of your data. Below is an objective comparison of 13C-2-Methyl-L-serine against traditional alternatives.

Table 1: Performance Comparison of SGOC Isotopic Tracers
Feature / Tracer[U-13C]-L-Serine[U-13C]-Glycine13C-2-Methyl-L-Serine
Primary Target Total SGOC FluxReverse SHMT / Cleavage SystemSHMT Binding & Transporter Kinetics
Enzymatic Processing Rapid (High Turnover)ModerateStalled (Dead-end inhibitor)
Isotopic Scrambling Risk Very High (Purines, GSH)High (CO2, Folate pool)Negligible (Remains intact)
Intracellular Half-Life < 15 minutes~ 30 minutes> 4 hours
Best Application Mapping downstream synthesisTracing mitochondrial one-carbonQuantifying enzyme/transporter capacity
Limitation Signal dilution complicates kinetic modelingHeavily diluted by endogenous glycineCannot trace downstream nucleotide synthesis

The Causality of Choice: If your goal is to map the entire biosynthetic output of a cancer cell line, [U-13C]-L-Serine remains the gold standard [4]. However, if you are screening small-molecule inhibitors targeting SHMT1/2 or evaluating the upregulation of ASCT1/2 (serine transporters), the rapid turnover of standard serine will mask subtle inhibitory effects. 13C-2-Methyl-L-Serine accumulates linearly in proportion to transporter activity and SHMT availability, providing a clean, high-signal-to-noise readout.

Self-Validating Experimental Protocol: LC-MS/MS Tracing

To ensure scientific integrity, a metabolic tracing protocol must be self-validating. The following workflow incorporates built-in checkpoints to verify that your observed isotopic enrichments are biologically driven, not artifacts of sample preparation.

Workflow Step1 1. Cell Culture & Tracer Pulse Step2 2. Rapid Quenching (-80°C Methanol) Step1->Step2 Step3 3. Phase Separation & Extraction Step2->Step3 Step4 4. LC-MS/MS (MRM Mode) Step3->Step4 Step5 5. Isotopologue Quantification Step4->Step5

Fig 2. Step-by-step LC-MS/MS workflow for 13C-2-Methyl-L-serine metabolic tracing.

Step 1: SGOC Starvation and Isotope Pulse

Causality: Cells grown in standard DMEM have saturated intracellular serine pools, which will competitively block the uptake of your tracer.

  • Wash adherent cells (e.g., HCT116 or CHO cells) twice with PBS.

  • Incubate in Serine/Glycine-free DMEM containing 10% dialyzed FBS for 2 hours to deplete endogenous pools.

  • Pulse: Introduce media containing 250 µM 13C-2-Methyl-L-Serine.

  • Self-Validation Checkpoint: Run a parallel well with [U-13C]-L-Serine (Positive Control) and a well with unlabeled 2-Methyl-L-Serine (Negative Control).

Step 2: Rapid Quenching

Causality: Metabolism occurs on the scale of seconds. Using room-temperature buffers will cause artificial degradation of the tracer.

  • Aspirate media rapidly at the desired time point (e.g., 1h, 2h, 4h).

  • Immediately add 1 mL of pre-chilled 80% Methanol (-80°C) directly to the dish on dry ice. The extreme cold instantly denatures metabolic enzymes, locking the isotopic pool in place.

Step 3: Metabolite Extraction
  • Scrape the cells in the 80% methanol and transfer to a microcentrifuge tube.

  • Vortex for 10 minutes at 4°C, then centrifuge at 15,000 x g for 15 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator (SpeedVac).

  • Resuspend in 50 µL of LC-MS grade Acetonitrile:Water (50:50, v/v).

Step 4: LC-MS/MS Acquisition (MRM Mode)

Causality: 2-Methyl-L-serine ( C4​H9​NO3​ , Exact Mass: 119.058) is isobaric with several other biological compounds (like threonine). Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is mandatory to isolate the specific precursor-to-product ion transitions.

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which retains polar amino acids far better than standard C18 columns.

  • Transitions: Monitor the specific transitions for the unlabeled (e.g., 120.1 -> 74.1 m/z) and the 13C-labeled isotopologues.

Step 5: Data Validation and Flux Analysis
  • Correct the raw MS intensities for natural isotope abundance using standard algorithms (e.g., IsoCor).

  • Self-Validation Checkpoint: Evaluate the [U-13C]-L-Serine positive control well. If you do not observe at least 30% M+2 or M+3 enrichment in the downstream Glycine pool after 2 hours, your cells were not metabolically active, and the 2-Methyl-L-Serine uptake data must be discarded.

Conclusion

For drug development professionals targeting the SGOC pathway, relying solely on standard 13C-serine can obscure critical kinetic data due to rapid metabolic scrambling. By leveraging the structural constraints of 13C-2-Methyl-L-serine , researchers can isolate and quantify transporter activity and SHMT binding capacity with unprecedented clarity. When executed with rigorous, cold-quenched LC-MS/MS protocols, this unnatural isotopic probe transforms a complex, leaky metabolic network into a precise, measurable system.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7000050, 2-Methyl-L-serine." PubChem, [Link]. Accessed 21 March 2026.

  • BRENDA The Comprehensive Enzyme Information System. "Information on EC 2.1.2.1 - glycine hydroxymethyltransferase." BRENDA, [Link]. Accessed 21 March 2026.

  • Dai, Ziwei. "Understanding metabolism with flux analysis: From theory to application." Dr. Ziwei Dai Publications, [Link]. Accessed 21 March 2026.

  • Gu, X., et al. "Evidence for intracellular partitioning of serine and glycine metabolism in Chinese hamster ovary cells." National Center for Biotechnology Information (PMC), [Link]. Accessed 21 March 2026.

Comparative

A Senior Application Scientist's Guide to Control Experiments for Studying 2-Methyl-L-serine

For researchers and drug development professionals investigating novel chemical entities, the integrity of experimental design is paramount. When studying a structural analog of a fundamental metabolite, such as 2-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating novel chemical entities, the integrity of experimental design is paramount. When studying a structural analog of a fundamental metabolite, such as 2-Methyl-L-serine, the potential for multifaceted biological effects necessitates a rigorous, multi-layered approach to controls. This guide eschews a simple checklist in favor of a logical framework for designing self-validating experiments to elucidate the precise mechanism of action of 2-Methyl-L-serine, a compound poised to interact with critical metabolic pathways.

L-serine is a non-essential amino acid, yet it is central to cellular function. It is not only a building block for proteins but also a key precursor for a vast array of essential molecules, including other amino acids (glycine, cysteine), nucleotides, and complex lipids like phosphatidylserine and sphingolipids.[1][2][3] The enzyme Serine Palmitoyltransferase (SPT) catalyzes the first and rate-limiting step of de novo sphingolipid synthesis, condensing L-serine with palmitoyl-CoA.[4] Given its structure, 2-Methyl-L-serine is a prime candidate for an inhibitor of enzymes that utilize L-serine as a substrate, with SPT being a particularly strong hypothetical target.[5][6]

This guide provides a systematic approach to dissecting the effects of 2-Methyl-L-serine, focusing on establishing its primary mechanism, validating on-target cellular effects, and rigorously excluding potential off-target activities.

Part 1: Elucidating the Primary Mechanism of Action: Is 2-Methyl-L-serine an SPT Inhibitor?

The first step is to test the primary hypothesis in a clean, reconstituted system. An in vitro enzyme activity assay allows for the direct measurement of the compound's effect on the purified target enzyme, free from the complexities of a cellular environment.

Causality Behind Experimental Choices
  • Primary Hypothesis: The C2-methylation of L-serine sterically hinders its productive binding or catalysis by Serine Palmitoyltransferase (SPT), leading to competitive or non-competitive inhibition.

  • Experimental Goal: To quantify the inhibitory potential (e.g., IC50) of 2-Methyl-L-serine directly on SPT activity.

Key Experiment: In Vitro SPT Activity Assay

This assay typically involves incubating purified SPT enzyme with its substrates, L-serine and palmitoyl-CoA, and measuring the formation of the product, 3-ketodihydrosphingosine.

Essential Controls for the In Vitro Assay

A robust experimental design hinges on a comprehensive set of controls that validate the assay and isolate the specific effect of the test compound.

Control Type Description Scientific Rationale Expected Outcome
Vehicle Control The solvent (e.g., DMSO, PBS) used to dissolve 2-Methyl-L-serine is added to the reaction at the same final concentration.Ensures that the solvent itself does not inhibit or activate the enzyme. This is the baseline for 100% enzyme activity.No significant deviation from the baseline enzyme activity.
Positive Control A known, potent SPT inhibitor such as Myriocin or Sphingofungin B .[5][7]Validates that the assay is sensitive to inhibition and is performing as expected. Confirms the enzyme is active and the detection method is working.Strong inhibition of SPT activity, as documented in the literature.
Negative Control (Substrate) The natural substrate, L-serine , is added at various concentrations.Confirms the enzyme's activity with its natural substrate and serves as the reference for competitive inhibition studies.Dose-dependent increase in product formation until saturation (Michaelis-Menten kinetics).
Stereoisomer Control 2-Methyl-D-serine (if available).Enzymes are often highly stereospecific. If 2-Methyl-L-serine's effect is target-specific, its D-enantiomer should be significantly less active or inactive.[8]Little to no inhibition of SPT activity compared to the L-isomer.
Structural Analog Control An amino acid that is structurally related but not the direct substrate, such as L-Alanine .Demonstrates the specificity of the enzyme's active site for serine. SPT should not efficiently use L-alanine.[1]No significant product formation, confirming substrate specificity.
Visualizing the Target Pathway

SPT_Pathway cluster_0 Sphingolipid Biosynthesis (Initial Step) L_Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L_Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Product 3-Ketodihydrosphingosine SPT->Product Catalyzes Downstream Ceramides, Sphingomyelin, etc. Product->Downstream Inhibitor 2-Methyl-L-serine Inhibitor->SPT Hypothetical Inhibition

Caption: The hypothesized inhibition of Serine Palmitoyltransferase (SPT) by 2-Methyl-L-serine.

Part 2: Validating On-Target Effects in a Cellular Context

Demonstrating enzyme inhibition in a test tube is the first step. The next critical phase is to confirm that 2-Methyl-L-serine engages its target in a living cell and produces the expected downstream biological consequences.

Causality Behind Experimental Choices
  • Hypothesis: Inhibition of SPT by 2-Methyl-L-serine in intact cells will lead to a measurable decrease in the de novo synthesis of downstream sphingolipids.

  • Experimental Goal: To quantify the levels of key sphingolipids (e.g., ceramides) in cells following treatment and to demonstrate that this effect is specifically due to the blockade of the intended pathway.

Key Experiment: Cellular Sphingolipid Analysis via LC-MS/MS

Cells (e.g., HEK293, CHO) are treated with 2-Methyl-L-serine, and cellular lipids are extracted. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is then used to identify and quantify specific sphingolipid species.

Essential Controls for Cellular Assays
Control Type Description Scientific Rationale Expected Outcome
Vehicle Control Cells are treated with the same concentration of the delivery solvent.Establishes the baseline level of sphingolipids in the cultured cells. All comparisons are made relative to this group.Normal, baseline levels of cellular sphingolipids.
Positive Control Cells are treated with a known SPT inhibitor, Myriocin .[5]Confirms that the cellular model is responsive to SPT inhibition and that the analytical method (LC-MS/MS) can detect the expected changes.A significant decrease in de novo synthesized sphingolipids.
Dose-Response Cells are treated with a range of 2-Methyl-L-serine concentrations.Establishes the potency (EC50) of the compound in a cellular context. A clear dose-dependent effect strengthens the evidence for a specific interaction.Increasing inhibition of sphingolipid synthesis with increasing concentrations of the compound.
Rescue Experiment Cells are co-treated with 2-Methyl-L-serine and a downstream metabolite, such as sphingosine or ceramide .This is a powerful control for specificity. If the observed phenotype (e.g., reduced cell viability) is due to sphingolipid depletion, providing a downstream product should rescue the effect.[7]Restoration of the measured endpoint (e.g., cell viability, signaling event) back towards the level of the vehicle control.
Experimental Workflow Visualization

Cellular_Workflow cluster_workflow Cellular On-Target Validation Workflow cluster_controls Treatment Groups Start Culture Cells (e.g., HEK293) Treatment Treat with Controls & 2-Methyl-L-serine Start->Treatment Incubation Incubate (24-48h) Treatment->Incubation Vehicle Vehicle Positive Myriocin Test_Compound 2-Methyl-L-serine (Dose-Response) Rescue Compound + Sphingosine Harvest Harvest Cells & Extract Lipids Incubation->Harvest Analysis LC-MS/MS Analysis of Sphingolipids Harvest->Analysis Data Quantify & Compare Metabolite Levels Analysis->Data

Caption: Workflow for validating the on-target cellular effects of 2-Methyl-L-serine.

Part 3: Deconvoluting Off-Target Effects and Ensuring Specificity

A methyl group added to a core metabolite could result in unforeseen interactions. Rigorous science demands that we investigate plausible off-target effects to ensure that the observed phenotype is not a result of unintended pathway modulation. L-serine is a hub for multiple pathways beyond sphingolipid synthesis.[1][2][9]

Causality Behind Experimental Choices
  • Hypothesis: The biological effects of 2-Methyl-L-serine are primarily due to SPT inhibition, not due to interference with other serine-dependent pathways.

  • Experimental Goal: To assess whether 2-Methyl-L-serine affects other major metabolic pathways that utilize L-serine, such as one-carbon metabolism or neurotransmitter synthesis.

Key Experiments for Off-Target Assessment
  • Unbiased Metabolomics: Perform global metabolomic profiling on cells treated with vehicle vs. 2-Methyl-L-serine. This provides a broad view of metabolic changes. Significant perturbations outside the sphingolipid pathway would be red flags for off-target effects.

  • Targeted Pathway Analysis:

    • One-Carbon Metabolism: Measure levels of glycine and key folate cycle intermediates. A key enzyme here is Serine Hydroxymethyltransferase (SHMT).[10]

    • Neurotransmitter Synthesis: In relevant neuronal cell lines, measure levels of D-serine, a crucial co-agonist of NMDA receptors that is synthesized from L-serine.[8][11]

    • Protein Synthesis: Use an assay like puromycin incorporation or [35S]-methionine labeling to determine if 2-Methyl-L-serine interferes with the fundamental process of protein translation.

Logic of Control Interpretation

Logic_Diagram cluster_logic Logic for Establishing Specificity cluster_evidence Supporting Evidence cluster_controls Control Experiment Outcomes Observation Observed Cellular Phenotype (e.g., Reduced Proliferation) OnTarget On-Target Effect: Sphingolipid Depletion Observation->OnTarget OffTarget Potential Off-Target Effect: (e.g., Impaired Glycine Synthesis) Observation->OffTarget Rescue_Success Rescue with Sphingosine is SUCCESSFUL OnTarget->Rescue_Success Rescue_Fail Rescue with Sphingosine is UNSUCCESSFUL OnTarget->Rescue_Fail OffTarget_No No Change in Glycine Levels OffTarget->OffTarget_No OffTarget_Yes Glycine Levels Decrease OffTarget->OffTarget_Yes Conclusion_On Conclusion: Phenotype is ON-TARGET Rescue_Success->Conclusion_On Conclusion_Off Conclusion: Phenotype is OFF-TARGET or multifactorial Rescue_Fail->Conclusion_Off OffTarget_Yes->Conclusion_Off

Caption: Logical flow for interpreting control experiments to determine on-target vs. off-target effects.

Protocols

Protocol 1: In Vitro Serine Palmitoyltransferase (SPT) Activity Assay
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM HEPES pH 8.0, 5 mM DTT).

  • Add Components: Add purified human SPT enzyme to the buffer.

  • Inhibitor/Control Addition: Add the test compound (2-Methyl-L-serine), vehicle (DMSO), or positive control (Myriocin) to the desired final concentration. Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the substrates: Palmitoyl-CoA and radiolabeled [3H]-L-serine.

  • Incubation: Incubate the reaction at 37°C for a set time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a quench solution (e.g., chloroform/methanol).

  • Extraction & Detection: Extract the lipids. Separate the radiolabeled product (3-ketodihydrosphingosine) from the unreacted [3H]-L-serine using thin-layer chromatography (TLC).

  • Quantification: Quantify the product formation using liquid scintillation counting and calculate the percent inhibition relative to the vehicle control.

Protocol 2: Cellular Lipid Extraction for LC-MS/MS
  • Cell Plating: Plate cells (e.g., CHO cells) in 6-well plates and allow them to adhere overnight.

  • Treatment: Aspirate the media and replace it with fresh media containing the vehicle, positive control, or varying concentrations of 2-Methyl-L-serine. For rescue experiments, add the rescue agent (e.g., sphingosine) concurrently.

  • Incubation: Incubate cells for the desired period (e.g., 24 hours).

  • Harvesting: Aspirate media, wash cells twice with ice-cold PBS. Add a solvent mixture (e.g., ice-cold methanol) to the plate to quench metabolism and scrape the cells.

  • Lipid Extraction: Transfer the cell lysate to a glass tube. Perform a Bligh-Dyer or similar liquid-liquid extraction by adding chloroform and water, followed by vortexing and centrifugation.

  • Sample Preparation: Collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen.

  • Analysis: Reconstitute the dried lipid film in an appropriate solvent for LC-MS/MS analysis. Analyze for specific sphingolipid species, normalizing data to total protein or cell number.

By systematically applying this framework of hypothesis-driven experiments and multi-layered controls, researchers can build a robust, trustworthy, and authoritative dataset to confidently define the biological effects of 2-Methyl-L-serine.

References

  • Holeček, M. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1987. [Link]

  • Wikipedia. (2024). Serine. [Link]

  • A-Z Journals. (2024). What are SPT inhibitors and how do they work? [Link]

  • ConsumerLab.com. (2024). L-Serine and D-Serine: Health Effects, Safety, and Differences. [Link]

  • Yasuda, Y., et al. (2018). Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 28(9), 1549-1553. [Link]

  • Holeček, M. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1987. [Link]

  • American Association for Cancer Research. (2024). Decoding Serine Metabolism: Unveiling Novel Pathways for Evolving Cancer Therapies. [Link]

  • Hanada, K., et al. (2000). Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. The Journal of Biological Chemistry, 275(20), 15481-15488. [Link]

  • Google Patents. (2008). WO2008084300A1 - Inhibitors of serine palmitoyltransferase.
  • Ye, L., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14, 726665. [Link]

  • Nagappan, A., et al. (2023). L-serine: Neurological Implications and Therapeutic Potential. International Journal of Molecular Sciences, 24(15), 12133. [Link]

  • WebMD. (n.d.). Serine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. [Link]

  • Zhang, Y., et al. (2025). L-serine metabolic regulation and host respiratory homeostasis. Frontiers in Immunology, 16, 1349583. [Link]

  • Holeček, M. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1987. [Link]

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